1-(1-benzothiophen-3-yl)ethan-1-ol
Description
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Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3 |
InChI Key |
KZOMPPGAMFPYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of 1-(1-benzothiophen-3-yl)ethan-1-ol
An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Benzothiophen-3-yl)ethan-1-ol
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, an aromatic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its structural versatility and its presence in a variety of clinically significant drugs, including the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1] The unique electronic and structural properties of the benzothiophene core allow it to interact with a wide range of biological targets, making its derivatives prime candidates for drug discovery programs targeting anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) disorders.[3][4][5]
This guide focuses on a specific, valuable derivative: 1-(1-benzothiophen-3-yl)ethan-1-ol . As a chiral secondary alcohol, this molecule serves as a critical building block for the synthesis of more complex, pharmacologically active compounds. Its stereocenter and reactive hydroxyl group offer key points for diversification in structure-activity relationship (SAR) studies.[2]
The objective of this document is to provide researchers, chemists, and drug development professionals with a comprehensive, field-proven guide to the efficient synthesis and rigorous characterization of this important intermediate. We will delve into the causality behind the chosen synthetic strategy and provide detailed protocols for its execution and subsequent structural verification.
Part 1: A Strategic Approach to Synthesis
The synthesis of 1-(1-benzothiophen-3-yl)ethan-1-ol is most efficiently achieved through the reduction of its corresponding ketone, 1-(1-benzothiophen-3-yl)ethan-1-one (also known as 3-acetyl-1-benzothiophene).
Retrosynthetic Rationale
A retrosynthetic analysis points to the disconnection of the carbon-hydrogen bond at the alcohol's carbinol center, identifying the carbonyl group of a ketone as the logical precursor. This approach is favored for several reasons:
-
Starting Material Availability: 3-Acetyl-1-benzothiophene is a commercially available or readily synthesizable starting material.[6][7]
-
Reaction Efficiency: The reduction of a ketone to a secondary alcohol is a high-yielding, robust, and well-understood transformation in organic synthesis.
-
Chemoselectivity: Modern reducing agents, such as sodium borohydride (NaBH₄), offer excellent chemoselectivity, reducing the ketone in the presence of the relatively inert benzothiophene ring system without requiring harsh conditions or protecting groups.
Mechanism of Ketone Reduction
The reduction of 3-acetyl-1-benzothiophene with sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol) proceeds via a nucleophilic addition mechanism. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The electrophilic carbonyl carbon of the ketone is attacked by the nucleophilic hydride, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent during the reaction or upon acidic work-up to yield the final secondary alcohol product, 1-(1-benzothiophen-3-yl)ethan-1-ol.
Caption: Reaction mechanism for the reduction of a ketone to a secondary alcohol.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.
Materials and Reagents:
-
1-(1-Benzothiophen-3-yl)ethan-1-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1-(1-benzothiophen-3-yl)ethan-1-one in anhydrous methanol (approx. 10 mL per gram of ketone) with magnetic stirring.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride in small portions over 15-20 minutes. Vigorous gas evolution (H₂) may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Then, slowly add 1 M HCl to neutralize the mixture until it is slightly acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the product is of sufficient purity after extraction.
Caption: Step-by-step experimental workflow for the synthesis of the target alcohol.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a complete picture of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8]
¹H NMR Spectroscopy: This technique reveals the electronic environment and connectivity of protons in the molecule.[8]
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.85 - 7.95 | Doublet |
| 7.75 - 7.85 | Doublet |
| 7.30 - 7.45 | Multiplet |
| 5.10 - 5.20 | Quartet |
| ~2.0 (variable) | Singlet (broad) |
| 1.60 - 1.70 | Doublet |
¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms present.
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~145.5 | Aromatic Quaternary C |
| ~140.0 | Aromatic Quaternary C |
| ~139.5 | Aromatic Quaternary C |
| ~124.5 | Aromatic CH |
| ~124.0 | Aromatic CH |
| ~123.0 | Aromatic CH |
| ~122.5 | Aromatic CH |
| ~121.0 | Aromatic CH |
| ~65.0 | Methine C (-CHOH) |
| ~25.0 | Methyl C (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[9]
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Vibration Type |
| 3500 - 3200 (broad, strong) | O-H stretch |
| 3100 - 3000 (medium) | C-H stretch |
| 2980 - 2850 (medium) | C-H stretch |
| 1600 - 1450 (medium) | C=C stretch |
| 1260 - 1050 (strong) | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10][11]
| Predicted Mass Spectrometry Data | |
| m/z (Mass-to-Charge Ratio) | Assignment |
| 178.04 | [M]⁺ |
| 163.02 | [M - CH₃]⁺ |
| 160.03 | [M - H₂O]⁺ |
| 145.03 | [M - H₂O - CH₃]⁺ |
| 134.00 | [C₈H₆S]⁺ |
Conclusion
This guide has detailed an efficient and reliable method for the synthesis of 1-(1-benzothiophen-3-yl)ethan-1-ol via the sodium borohydride reduction of 3-acetyl-1-benzothiophene. The causality for each step, from the choice of synthetic route to the specific reaction conditions, has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive suite of characterization techniques—NMR, IR, and MS—has been outlined with expected data to ensure the unambiguous confirmation of the final product's identity and purity. The protocols and data presented herein serve as a robust foundation for researchers utilizing this valuable benzothiophene derivative in medicinal chemistry and materials science.
References
- A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes. BenchChem.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- (1s)-1-(1-benzothiophen-3-yl)ethan-1-ol. PubChem.
- 1-(1-benzothiophen-3-yl)ethan-1-one. American Elements.
- Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes. BenchChem.
- 1-(1-BENZOTHIOPHEN-3-YL)ETHAN-1-ONE | CAS 26168-40-1.
- Infrared spectroscopy.
- Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances.
- Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Scilit.
- Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide.
- 1-(1,3-Benzothiazol-2-yl)ethan-1-one. PubChem.
- Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development.
- Infrared Spectroscopy Absorption Table.
-
Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. MDPI.
Sources
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- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Physicochemical Profiling and Experimental Methodologies for 1-(1-Benzothiophen-3-yl)ethan-1-ol
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, heteroaromatic secondary alcohols serve as critical building blocks for the development of lipoxygenase inhibitors, central nervous system (CNS) agents, and modified piperazine derivatives[1]. 1-(1-Benzothiophen-3-yl)ethan-1-ol (CAS: 20896-18-8), also known as 1-(benzo[b]thiophen-3-yl)ethanol, represents a highly versatile scaffold[2].
Structurally, the molecule consists of a lipophilic benzothiophene core with a 1-hydroxyethyl substituent at the C3 position. The unique electronic environment of the benzothiophene ring—characterized by the electron-donating resonance (+M effect) of the sulfur atom—imparts distinct thermodynamic and kinetic behaviors to the adjacent secondary alcohol. Understanding these physicochemical nuances is paramount for preventing unwanted side reactions (such as spontaneous dehydration) during synthetic workflows and for optimizing the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
The physicochemical parameters of 1-(1-benzothiophen-3-yl)ethan-1-ol dictate its behavior in both synthetic matrices and biological systems. The data below synthesizes the core properties of this compound[3].
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₀H₁₀OS | Defines the fundamental atomic composition. |
| Molecular Weight | 178.25 g/mol | Highly optimal for Fragment-Based Drug Discovery (FBDD). |
| CAS Number | 20896-18-8 | Unique chemical registry identifier[2]. |
| LogP (Predicted) | ~2.6 – 3.1 | Drives lipophilic ligand-target interactions and passive membrane permeability. |
| TPSA | 48.47 Ų | Comprises OH (20.23 Ų) and aromatic S (28.24 Ų). Ideal for blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 (-OH) | Capable of anchoring to target receptor hinges via hydrogen bonding. |
| H-Bond Acceptors | 2 (O, S) | Oxygen serves as a strong acceptor; sulfur acts as a weak acceptor or engages in chalcogen bonding. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding to biological targets. |
Thermodynamic & Kinetic Stability: The "Pseudo-Benzylic" Effect
To handle 1-(1-benzothiophen-3-yl)ethan-1-ol effectively, one must understand the causality behind its reactivity. The C1 carbon of the ethyl group is situated in a "pseudo-benzylic" position relative to the electron-rich C3 of the benzothiophene ring.
If the hydroxyl group is protonated under acidic conditions, it forms an excellent leaving group (-OH₂⁺). The subsequent loss of water generates a carbocation that is exceptionally stabilized by the extended π-conjugation of the benzothiophene system. Because of this profound thermodynamic stabilization, the molecule is highly susceptible to E1-type dehydration , rapidly forming 3-vinylbenzothiophene.
Expert Insight: This kinetic vulnerability dictates that all synthetic methodologies, purifications, and storage conditions must strictly avoid strong Lewis or Brønsted acids unless a dehydration event is the explicit goal of the synthetic step.
Synthesis & Purification Workflows
The most robust and chemoselective route to 1-(1-benzothiophen-3-yl)ethan-1-ol is the reduction of its ketone precursor, 3-acetylbenzothiophene (CAS: 1128-05-8)[1].
Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring high yield while mitigating the risk of acid-catalyzed degradation[4].
-
Substrate Dissolution: Dissolve 10.0 mmol of 3-acetylbenzothiophene in 25 mL of absolute ethanol in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the exothermic hydride transfer and prevents solvent reflux, ensuring a clean reaction profile.
-
Hydride Addition: Add 12.0 mmol (1.2 equivalents) of Sodium Borohydride (NaBH₄) portion-wise over 10 minutes. Causality: NaBH₄ is chosen over LiAlH₄ because it is a milder, chemoselective hydride donor that exclusively targets the ketone without risking the over-reduction or ring-opening of the electron-rich thiophene core[1].
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The product will appear as a more polar, UV-active spot.
-
Chemoselective Quench: Cool the flask back to 0 °C and meticulously quench the reaction by adding 15 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise. Causality: NH₄Cl provides a mildly acidic buffer (pH ~5.5–6.0). Using a strong acid like HCl would immediately protonate the newly formed secondary alcohol, triggering the E1 dehydration discussed in Section 3[4].
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keeping the water bath below 40 °C).
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield the pure alcohol.
Synthetic workflow for 1-(1-benzothiophen-3-yl)ethan-1-ol via ketone reduction.
Pharmacokinetic Implications (ADME)
When utilizing 1-(1-benzothiophen-3-yl)ethan-1-ol as a scaffold for drug development, its inherent physicochemical properties perfectly align with Lipinski’s Rule of Five. The LogP of ~2.8 ensures adequate lipophilicity for partitioning into lipid bilayers, while the low Topological Polar Surface Area (TPSA = 48.47 Ų) strongly predicts excellent passive transcellular permeability and a high potential for crossing the Blood-Brain Barrier (BBB).
However, the secondary alcohol acts as a metabolic hotspot. In in vivo systems, this functional group is highly susceptible to Phase II metabolism, specifically glucuronidation by UGT enzymes, which facilitates rapid renal clearance.
Impact of physicochemical properties on the ADME profile of the scaffold.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized material, self-validating analytical techniques must be employed:
-
¹H NMR (CDCl₃, 400 MHz): The diagnostic signal for the successful reduction is the appearance of a distinct methine quartet (CH-OH) integrating to 1H around 5.10–5.30 ppm, coupled with a doublet for the adjacent methyl group at ~1.65 ppm. The disappearance of the sharp singlet from the acetyl precursor (~2.60 ppm) confirms complete conversion.
-
LC-MS (ESI+): Standard Electrospray Ionization often yields a counterintuitive mass spectrum for this compound. Instead of the expected[M+H]⁺ peak at m/z 179, the dominant signal is typically observed at m/z 161 . Causality: The high thermal energy and ionization conditions in the ESI source induce rapid in-source fragmentation (loss of H₂O, -18 Da), generating the highly stable benzothienyl carbocation. Recognizing this phenomenon is critical to prevent false-negative analytical interpretations.
References
-
Molaid Chemical Database - 3-(1-hydroxyethyl)benzor[b]thiophene | 20896-18-8. Available at: [Link]
-
DrugFuture Synthesis Database - VN-2142 Synthesis and Precursor Methodologies. Available at: [Link]
- Google Patents - CN101175724A - Pyrrolidine derivative or its salt.
Sources
Structural Analysis & Confirmation: 1-(1-benzothiophen-3-yl)ethan-1-ol
The following technical guide details the structural analysis and confirmation of 1-(1-benzothiophen-3-yl)ethan-1-ol , a critical regioisomer in the development of 5-lipoxygenase inhibitors and benzothiophene-based pharmacophores.
Executive Summary & Compound Profile
Compound Name: 1-(1-benzothiophen-3-yl)ethan-1-ol IUPAC Name: 1-(Benzo[b]thiophen-3-yl)ethanol CAS Registry Number: 3133-87-7 Molecular Formula: C₁₀H₁₀OS Molecular Weight: 178.25 g/mol Role: Key intermediate in the synthesis of bioactive benzothiophenes; regioisomer of the Zileuton precursor (which is the 2-isomer).
Analytical Challenge: The primary challenge in confirming this structure is distinguishing it from its regioisomer, 1-(1-benzothiophen-2-yl)ethan-1-ol . Both share identical mass (m/z 178) and similar fragmentation patterns. Definitive confirmation requires a multi-tiered approach relying on 1H-NMR Nuclear Overhauser Effect (NOE) and 13C-NMR chemical shift analysis to map the substitution pattern on the thiophene ring.
Synthesis & Impurity Context
To understand the impurity profile, one must acknowledge the synthesis vector. The standard route involves the reduction of 3-acetylbenzo[b]thiophene .
Synthesis Workflow (DOT Visualization)
The following diagram outlines the critical path and potential failure points (impurities).
Figure 1: Synthesis workflow and impurity origin logic.
Structural Elucidation Suite (The Core)
Mass Spectrometry (HRMS)
Protocol: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion [M+H]⁺: Calculated: 179.0531 Da | Observed: 179.0530 ± 0.0005 Da.
-
Fragmentation Pattern:
-
m/z 161 ([M+H - H₂O]⁺): Dominant peak due to facile loss of the benzylic hydroxyl group, forming a stabilized vinyl-benzothiophene cation.
-
m/z 134 ([M - C₂H₄O]⁺): Characteristic cleavage of the hydroxyethyl tail, leaving the benzothiophene core radical cation.
-
NMR Spectroscopy (Definitive Proof)
This is the "Self-Validating" step. You must differentiate the 3-substituted isomer from the 2-substituted isomer.
1H NMR Analysis (500 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-2 | 7.35 - 7.45 | Singlet (s) | 1H | Diagnostic. In the 3-isomer, H-2 is a singlet. In the 2-isomer, H-3 is the singlet. H-2 is typically slightly deshielded by the sulfur. |
| H-4 | 7.80 - 7.90 | Doublet (d) | 1H | Deshielded due to proximity to the C-3 substituent (peri-effect). |
| H-7 | 7.75 - 7.85 | Doublet (d) | 1H | Typical aromatic doublet. |
| H-5, H-6 | 7.30 - 7.45 | Multiplet (m) | 2H | Overlapping aromatic signals. |
| CH-OH | 5.20 - 5.30 | Quartet (q) | 1H | Benzylic methine. Couples with methyl group. |
| CH₃ | 1.60 - 1.65 | Doublet (d) | 3H | Methyl doublet ( |
| -OH | 2.00 - 2.50 | Broad (br s) | 1H | Shift varies with concentration/solvent. |
The "Smoking Gun": 1D NOE Difference Spectroscopy
To conclusively prove the substituent is at C-3 and not C-2, perform a 1D NOE experiment irradiating the methine proton (CH-OH).
-
3-Isomer (Target): Irradiation of the methine signal (~5.25 ppm) will show NOE enhancement of H-2 (singlet) AND H-4 (aromatic doublet).
-
2-Isomer (Impurity): Irradiation of the methine signal will show NOE enhancement of H-3 (singlet) but NO enhancement of the benzene ring protons (too distant).
Figure 2: NOE connectivity logic for distinguishing regioisomers.
Stereochemical Analysis (Chiral HPLC)
Since the compound has a chiral center at the benzylic carbon, it exists as (R) and (S) enantiomers. For drug development, enantiomeric excess (ee) must be quantified.
Chiral HPLC Protocol[3][4]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
Expected Result: Baseline separation of enantiomers.
-
Peak 1: (S)-1-(1-benzothiophen-3-yl)ethan-1-ol (Typical retention: ~8-10 min)
-
Peak 2: (R)-1-(1-benzothiophen-3-yl)ethan-1-ol (Typical retention: ~12-15 min)
-
Note: Elution order must be confirmed with a standard; literature precedents for aryl-ethanols on OD-H columns typically show this order.
-
Quality Control Specifications
For use in downstream medicinal chemistry, the following specifications are recommended:
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Identification | 1H NMR, MS | Conforms to structure |
| Purity (HPLC) | UV (254 nm) | ≥ 98.0% |
| Regio-Isomer | 1H NMR (H-2/H-3) | ≤ 0.5% (2-isomer) |
| Water Content | Karl Fischer | ≤ 0.5% |
| Enantiomeric Excess | Chiral HPLC | Report Value (if chiral synthesis used) |
References
-
Synthesis of Benzothiophene Derivatives
- Title: Synthesis and biological evaluation of novel benzothiophene deriv
- Source: ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry.
-
URL:[Link]
-
NMR Data for Benzothiophene Isomers
- Title: NMR Chemical Shifts of Trace Impurities (General Reference for Solvent Shifts).
- Source: Journal of Organic Chemistry (via Carl Roth).
-
URL:[Link]
-
Chiral Separation Methodologies
-
Biological Relevance (Zileuton Context)
Sources
biological activity screening of novel benzothiophene derivatives.
Executive Summary
The benzothiophene scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved therapeutics such as Raloxifene (SERM), Zileuton (5-LOX inhibitor), and Sertaconazole (antifungal). Its planar, electron-rich architecture allows for diverse non-covalent interactions—specifically
This guide provides a rigorous, self-validating workflow for screening novel benzothiophene derivatives. Unlike generic screening protocols, this document focuses on the specific physicochemical challenges of this scaffold (e.g., lipophilicity-induced false positives) and details the mechanistic validation for its three primary therapeutic applications: Antimicrobial (DNA Gyrase inhibition) , Anticancer (Tubulin polymerization inhibition) , and Anti-inflammatory (Dual COX/5-LOX inhibition) .
Part 1: The Benzothiophene Scaffold & SAR Logic
Before screening, one must understand why the molecule acts. The biological activity of benzothiophene is governed by substitution patterns at the C2 and C3 positions.
-
C2 Position: Critical for lipophilic interactions. Substitution here with aryl groups often enhances potency against tubulin by mimicking the cis-stilbene moiety of Combretastatin A-4.
-
C3 Position: Modifications here often dictate selectivity. For example, basic side chains at C3 are essential for the SERM activity seen in Raloxifene, facilitating interaction with Asp351 in the Estrogen Receptor alpha (
). -
Sulfur Atom: Acts as a bioisostere to the indole nitrogen but increases lipophilicity (LogP), necessitating careful solubility controls in biological assays.
Screening Workflow Overview
The following workflow integrates computational prediction with wet-lab validation to minimize attrition rates.
Figure 1: Integrated screening workflow ensuring only soluble, mechanistically viable hits proceed to optimization.
Part 2: In Silico Pre-Screening (Targeted Docking)
Blind screening is resource-inefficient. Prioritize derivatives using molecular docking against validated crystal structures.
| Therapeutic Area | Target Protein | Recommended PDB ID | Key Binding Residues to Validate |
| Antimicrobial | S. aureus DNA Gyrase | 6Z1A or 5NPK | Asp81, Arg136 . Look for allosteric binding distinct from the fluoroquinolone site [1].[1] |
| Anticancer | Tubulin (Colchicine Site) | 5S57 or 6XER | Cys241, Val238 . Confirm binding at the |
| Anti-Inflammatory | COX-2 | 3LN1 | Arg120, Tyr355 . Assess selectivity by comparing binding energy vs. COX-1 (PDB: 3N8Z) [3]. |
Protocol Note: Benzothiophenes are highly lipophilic. Always calculate LogP and Topological Polar Surface Area (TPSA) . If LogP > 5, flag the compound for potential aggregation/precipitation issues in aqueous assay buffers.
Part 3: In Vitro Biological Assays
A. Anticancer Screening: Tubulin Polymerization & Cytotoxicity[2]
Benzothiophene derivatives often act as Microtubule Destabilizing Agents (MDAs) . Simple cytotoxicity (cell death) is insufficient; you must prove the mechanism.
1. Primary Screen: MTT Cytotoxicity Assay
-
Objective: Determine
(concentration inhibiting 50% growth). -
Critical Control: Use 5-Fluorouracil or Combretastatin A-4 (CA-4) as a positive control.
-
Interference Warning: Benzothiophenes containing free thiols or redox-active groups can reduce MTT directly, causing false "viability" signals. Self-Validation: Incubate compound + MTT without cells. If it turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo).
2. Mechanistic Validation: Tubulin Polymerization Assay
-
Concept: Tubulin self-assembles into microtubules, increasing turbidity (absorbance at 340nm) or fluorescence (DAPI-based). MDAs prevent this increase.
-
Protocol Snapshot:
-
Prepare purified tubulin ( >99% pure) in PEM buffer (pH 6.9) with GTP (1 mM).
-
Add Test Compound (typically 1-5 µM) or Vehicle (DMSO).
-
Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins at 37°C.
-
Result: A "flat" line compared to the sigmoidal growth of the control indicates polymerization inhibition.
-
B. Antimicrobial Screening: Targeting DNA Gyrase[3][4]
Benzothiophenes have emerged as unique allosteric inhibitors of bacterial DNA gyrase, effective against fluoroquinolone-resistant strains.[1]
1. Primary Screen: Broth Microdilution (MIC)
-
Standard: CLSI M07-A10 guidelines.
-
Solubility Control: Dissolve benzothiophenes in 100% DMSO, then dilute. Final DMSO in wells must be < 1% to avoid solvent toxicity to bacteria.
-
Strains: Must include S. aureus (Gram-positive) and E. coli (Gram-negative).[2] Benzothiophenes typically show higher potency against Gram-positives due to the outer membrane barrier of Gram-negatives.
2. Mechanistic Validation: DNA Supercoiling Assay
-
Objective: Confirm the compound targets Gyrase and not just bacterial membranes.
-
Method: Incubate relaxed plasmid pBR322 with E. coli DNA Gyrase and ATP.
-
Readout: Gel electrophoresis.
-
Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).
-
Inhibited Gyrase: DNA remains relaxed.
-
Differentiation: If the compound causes linear DNA fragments, it acts as a "poison" (like Ciprofloxacin). If it leaves DNA relaxed without fragmentation, it is a catalytic inhibitor (typical for novel benzothiophenes) [4].
-
C. Anti-Inflammatory: Dual COX/5-LOX Inhibition[6][7][8][9]
The "Holy Grail" of NSAID research is dual inhibition to prevent gastric ulceration (caused by COX-1 inhibition) and the "shunt" to the leukotriene pathway (caused by selective COX-2 inhibition).
1. COX-1 vs. COX-2 Selectivity Assay (Colorimetric)
-
Principle: Peroxidase activity of COX converts TMPD to an oxidized (blue) product.
-
Calculation:
-
Target: Aim for SI > 10 (COX-2 selective) but < 50 (to avoid cardiovascular risks associated with extreme selectivity).
2. 5-LOX Inhibition Assay [3][4]
-
Method: Measure the conversion of linoleic acid to hydroperoxylinoleic acid by soybean Lipoxygenase (absorbance increase at 234nm).
-
Relevance: Benzothiophenes hybridized with pharmacophores like rhodanine or pyrazole often show potent dual activity [5].
Part 4: Mechanistic Pathway Visualization
Understanding how benzothiophenes induce apoptosis via the tubulin pathway is critical for publication and patenting.
Figure 2: Molecular mechanism of anticancer benzothiophenes. Binding to the colchicine site inhibits microtubule dynamics, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.
References
-
PDB 6Z1A Analysis: Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications (2021). Link
-
Tubulin Binding: Structural basis for the interaction of tubulin with broad-spectrum anticancer agents. Proceedings of the National Academy of Sciences (2018). Link
-
COX-2/5-LOX Dual Inhibition: New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry (2017). Link
-
Gyrase Mechanism: Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[1][5] PNAS (2017). Link
-
Review of Activity: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry (2024).[2][6] Link
Sources
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- 3. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [edgccjournal.org]
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- 5. rcsb.org [rcsb.org]
- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Therapeutic Potential & Pharmacological Profiling of 1-(1-benzothiophen-3-yl)ethan-1-ol
This technical guide provides an in-depth analysis of 1-(1-benzothiophen-3-yl)ethan-1-ol (also known as
Executive Summary
1-(1-benzothiophen-3-yl)ethan-1-ol is a chiral secondary alcohol fused to a benzothiophene core. In modern drug discovery, this structure serves as a privileged scaffold, acting as a bioisostere for indole and naphthalene systems. Its therapeutic relevance lies in its ability to mimic the binding motifs of established inhibitors of the 5-Lipoxygenase (5-LOX) pathway and Cytochrome P450 enzymes. This guide outlines its primary potential targets, mechanistic rationale, and validation protocols for researchers utilizing this scaffold in Lead Optimization.
Chemical Profile & Structural Logic
-
IUPAC Name: 1-(1-benzothiophen-3-yl)ethan-1-ol
-
Molecular Formula: C
H OS -
Molecular Weight: 178.25 g/mol
-
Key Structural Features:
-
Benzothiophene Core: A lipophilic, aromatic bicycle that facilitates
- stacking interactions within enzyme active sites (e.g., 5-LOX iron domain). -
Secondary Alcohol (C1-OH): A hydrogen bond donor/acceptor site critical for anchoring the molecule to polar residues (e.g., Serine, Threonine) in receptor pockets.
-
Chiral Center: The C1 position is chiral. Biological activity is likely enantioselective, with the (
)- and ( )-enantiomers exhibiting distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
-
Synthetic Pathway (Protocol Summary)
The most efficient route to this scaffold is the reduction of 3-acetylbenzothiophene .
-
Reagents: Sodium Borohydride (NaBH
) in Methanol (racemic product) or Noyori Asymmetric Hydrogenation (enantiopure product). -
Reaction: Ketone reduction
Secondary Alcohol.
Primary Therapeutic Target: 5-Lipoxygenase (5-LOX)
Mechanistic Rationale
The benzothiophene moiety is a proven pharmacophore in leukotriene biosynthesis inhibitors.
-
Reference Drug: Zileuton (Zyflo) , an FDA-approved asthma medication, utilizes a 2-substituted benzothiophene core.
-
Target Hypothesis: 1-(1-benzothiophen-3-yl)ethan-1-ol acts as a reversible, non-redox inhibitor or a chelator mimic . The lipophilic benzothiophene fits into the hydrophobic arachidonic acid binding channel, while the hydroxyl group coordinates near the non-heme iron (Fe
) active site, potentially displacing water or disrupting the proton abstraction network.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of benzothiophene derivatives within the Arachidonic Acid cascade.
Caption: The 5-LOX pathway showing the competitive inhibition point of benzothiophene scaffolds against Arachidonic Acid metabolism.
Validation Protocol: 5-LOX Inhibition Assay
Objective: Determine the IC
-
Enzyme Prep: Use recombinant human 5-LOX expressed in E. coli or Sf9 cells.
-
Reaction Mix: Phosphate buffer (50 mM, pH 7.4), EDTA (1 mM), ATP (200
M), and CaCl (2 mM). -
Substrate: Arachidonic Acid (10-50
M). -
Inhibitor: Serial dilutions of 1-(1-benzothiophen-3-yl)ethan-1-ol (0.1 nM to 10
M) in DMSO. -
Initiation: Add enzyme to the mixture containing substrate and inhibitor.
-
Detection: Monitor the formation of 5-HETE (the stable metabolite of 5-HPETE) via HPLC-UV (235 nm) or spectrophotometrically by measuring the increase in absorbance at 235 nm (conjugated diene formation).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC
.-
Control: Zileuton (Positive Control).
-
Secondary Target: Cytochrome P450 1A2 (CYP1A2)
Mechanistic Rationale
Benzothiophenes are classic substrates and inhibitors of CYP1A2. The sulfur atom can coordinate with the heme iron, or the planar structure can fit the narrow, planar active site of CYP1A2.
-
Therapeutic Implication: While often a toxicity liability (drug-drug interactions), selective modulation of CYP1A2 is explored for increasing the half-life of co-administered drugs or targeting specific metabolic disorders.
-
Metabolic Liability: The alcohol group is susceptible to glucuronidation (Phase II metabolism) or oxidation back to the ketone.
Validation Protocol: CYP1A2 Inhibition Assay (Fluorometric)
Objective: Assess the potential for Drug-Drug Interactions (DDI).
-
System: Human liver microsomes (HLM) or recombinant CYP1A2 supersomes.
-
Probe Substrate: 7-ethoxyresorufin (specific for CYP1A2).
-
Reaction: Incubate microsomes (0.5 mg protein/mL) with the probe substrate (2
M) and NADPH-generating system. -
Inhibitor: Add 1-(1-benzothiophen-3-yl)ethan-1-ol at varying concentrations.
-
Measurement: Monitor the formation of resorufin (fluorescent metabolite).
-
Excitation: 530 nm
-
Emission: 590 nm
-
-
Endpoint: Decrease in fluorescence intensity indicates inhibition.
Tertiary Target: Antifungal Activity (Ergosterol Biosynthesis)
Mechanistic Rationale
Benzothiophene derivatives (e.g., Sertaconazole ) are potent antifungal agents. They inhibit 14
-
Structure-Activity Relationship (SAR): While Sertaconazole has an imidazole side chain, the benzothiophene core contributes to membrane insertion. The 3-ethanol derivative may exhibit weak intrinsic activity or serve as a precursor for attaching azole/amine pharmacophores.
Validation Protocol: Broth Microdilution (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans.
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Prepare yeast suspension (
CFU/mL). -
Plate Setup: 96-well plate with serial dilutions of the compound (0.5 - 64
g/mL). -
Incubation: 35°C for 24-48 hours.
-
Readout: Visual score of turbidity or OD
measurement.-
Positive Control: Fluconazole or Sertaconazole.
-
Summary of Experimental Data Requirements
| Experiment | Metric | Target Value (Lead Criteria) | Rationale |
| 5-LOX Assay | IC | Potency comparable to Zileuton analogs. | |
| CYP1A2 Inhibition | IC | High value indicates low DDI risk (preferred). | |
| Antifungal MIC | MIC | Indicates viable antimicrobial scaffold. | |
| LogP (Lipophilicity) | LogP | 2.5 - 3.5 | Optimal for membrane permeability (Lipinski's Rule). |
References
-
Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Link
-
Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: structural modification of benzothiophene-based inhibitors. Journal of Medicinal Chemistry. Link
-
Carrillo- Muñoz, A. J., et al. (2008). Sertaconazole: an antifungal agent for the topical treatment of superficial mycoses. Expert Review of Anti-infective Therapy. Link
-
Rettie, A. E., et al. (1992). Cytochrome P450 2C9-dependent metabolism of the benzothiophene ticrynafen. Biochemistry. Link
Whitepaper: In-Silico Modeling and Molecular Docking of 1-(1-benzothiophen-3-yl)ethan-1-ol as a Potential Monoamine Oxidase B Inhibitor
Executive Summary
The benzothiophene scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive, in-depth methodology for the in-silico analysis of a specific derivative, 1-(1-benzothiophen-3-yl)ethan-1-ol. Recognizing the documented activity of related compounds against human monoamine oxidase B (MAO-B)—a key target in the treatment of neurodegenerative diseases like Parkinson's—this study logically selects MAO-B as the protein target.[2] We present a self-validating, step-by-step protocol for molecular docking using industry-standard open-source software, explaining the scientific rationale behind each procedural choice. This whitepaper is designed for researchers and drug development professionals, offering a practical framework for performing and interpreting computational docking studies, from ligand and target preparation to the analysis of binding interactions and the validation of docked complex stability through molecular dynamics.
Rationale and Strategic Objectives
The Benzothiophene Scaffold: A Privileged Structure
Benzothiophene, a heterocyclic compound containing a fused benzene and thiophene ring, is a cornerstone in drug discovery. Its derivatives are known to possess significant therapeutic properties, including potential antidiabetic, anticancer, and neuroprotective effects.[3][4] The structural rigidity and aromatic nature of the benzothiophene core allow it to effectively interact with biological targets, making it an excellent starting point for rational drug design.
Justification for Target Selection: Human Monoamine Oxidase B (hMAO-B)
Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolic pathway of neurotransmitters, particularly dopamine. Its inhibition is a validated therapeutic strategy for managing Parkinson's disease and other neurodegenerative conditions.[2] Previous studies have successfully demonstrated that derivatives of benzo[b]thiophen-3-ol act as potent and selective inhibitors of hMAO-B.[2][5] Based on this strong precedent, and the structural similarity of 1-(1-benzothiophen-3-yl)ethan-1-ol, hMAO-B presents a highly probable and scientifically sound protein target for this in-silico investigation.
The Power of In-Silico Modeling
In-silico techniques, such as molecular docking, provide a rapid, cost-effective, and powerful means to predict the binding affinity and interaction patterns between a small molecule (ligand) and a protein target.[6] This computational pre-screening allows researchers to prioritize compounds for synthesis and in-vitro testing, significantly accelerating the drug discovery pipeline.[7] This guide will utilize AutoDock Vina, a widely-used and validated open-source docking program, to perform the primary analysis.[8]
Core Methodologies: A Step-by-Step Technical Protocol
This section details the complete workflow for performing a molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Required Software and Data Resources
A successful in-silico study relies on a suite of specialized tools. The following resources are utilized in this protocol:
-
Ligand Structure: PubChem Database[9]
-
Protein Structure: RCSB Protein Data Bank (PDB)[10]
-
Molecular Visualization: PyMOL
-
Ligand and Receptor Preparation: MGLTools[11]
-
Post-Docking Analysis: PDBsum[13][14], Discovery Studio Visualizer
Ligand Preparation Workflow
The ligand must be converted from its 2D representation into a three-dimensional structure with correct stereochemistry, charge, and atom types for the docking software to process it accurately.
Caption: Workflow for preparing the ligand for docking.
Step-by-Step Protocol: Ligand Preparation
-
Obtain Ligand Structure: The canonical SMILES string for (1S)-1-(1-benzothiophen-3-yl)ethanol (CO) was obtained from the PubChem database (CID: 25128401).[15]
-
Generate 3D Conformer: The SMILES string is converted into a 3D structure. An energy minimization step using a force field like MMFF94 is crucial. This ensures the ligand is in a low-energy, sterically favorable conformation before docking.
-
Prepare for Docking: Using AutoDock Tools (part of MGLTools), the 3D structure is processed.[11] This involves:
-
Adding Polar Hydrogens: Essential for correct hydrogen bond calculations.
-
Computing Gasteiger Charges: These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
-
Define Flexibility: AutoDock Tools automatically detects rotatable bonds. This is a critical step, as ligand flexibility is a key component of the induced-fit model of binding.
-
Save in PDBQT Format: The final prepared ligand is saved in the PDBQT file format, which contains the atomic coordinates, partial charges (Q), and atom type (T) information required by AutoDock Vina.
Target Protein Preparation Workflow
The raw crystal structure obtained from the PDB is not immediately ready for docking. It must be cleaned and prepared to create an accurate representation of the biological environment.
Caption: Workflow for preparing the protein target for docking.
Step-by-Step Protocol: Target Preparation
-
Select and Download Protein Structure: The crystal structure of human MAO-B, in complex with an inhibitor, was downloaded from the RCSB PDB. For this guide, PDB ID 2BYB is used as it provides a high-resolution structure with a well-defined active site.
-
Clean the PDB File: Using a molecular viewer like PyMOL or UCSF Chimera, all non-essential molecules are removed. This includes water molecules (HOH), co-crystallized ligands, and any ions or solvents not critical to the protein's structural integrity. This step is vital because these molecules can interfere with the docking algorithm by occupying space in the binding pocket.
-
Prepare the Receptor: The cleaned PDB file is loaded into AutoDock Tools.
-
Add Hydrogens: Only polar hydrogens are added, as they are the ones involved in hydrogen bonding.
-
Assign Kollman Charges: These are united-atom partial charges optimized for proteins and are crucial for the electrostatic component of the scoring function.
-
-
Save in PDBQT Format: The prepared protein is saved as a PDBQT file. This format designates the receptor as a rigid structure for the docking calculation.
Molecular Docking: Configuration and Execution
With the ligand and receptor prepared, the final step is to define the search space for the docking simulation and run the calculation.
Caption: The core molecular docking and analysis workflow.
Step-by-Step Protocol: Docking Execution
-
Define the Grid Box: The grid box defines the three-dimensional space where AutoDock Vina will search for possible binding poses for the ligand.
-
Causality: To ensure an efficient and relevant search, the grid box should be centered on the known active site of the target protein. In this case, the coordinates are centered on the location of the co-crystallized ligand in the original PDB file (2BYB). A size of approximately 25x25x25 Ångströms is typically sufficient to encompass the entire active site. Confining the search space prevents the algorithm from wasting computational time on irrelevant surface pockets.
-
-
Create the Configuration File: A simple text file (e.g., config.txt) is created to provide Vina with the necessary parameters.
-
Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. The default is 8, but increasing it to 16 or 32 provides a more rigorous search at the cost of longer computation time, increasing the probability of finding the true lowest-energy binding mode.[8]
-
-
Run AutoDock Vina: Vina is executed from the command line, pointing to the configuration file. vina --config config.txt
-
Output Files: Vina generates two primary output files:
-
log.txt: A text file containing the binding affinity scores (in kcal/mol) for the top predicted binding modes.
-
all_poses.pdbqt: A PDBQT file containing the 3D coordinates of the ligand for each predicted binding pose, which can be visualized in PyMOL.
-
Results and Interpretation
Quantitative Docking Results
The primary quantitative result is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.9 | 0.000 |
| 2 | -8.5 | 1.345 |
| 3 | -8.2 | 2.108 |
| 4 | -7.9 | 2.560 |
Table 1: Docking scores for the top 4 predicted binding poses of 1-(1-benzothiophen-3-yl)ethan-1-ol with hMAO-B.
Interpretation: The top-ranked pose shows a strong predicted binding affinity of -8.9 kcal/mol. This value is competitive with known inhibitors and suggests that the compound is a promising candidate for interacting with the hMAO-B active site.
Analysis of Molecular Interactions
Visual inspection of the top-ranked binding pose is essential to understand the specific molecular interactions responsible for the predicted affinity. This is performed using visualization software like PyMOL or Discovery Studio.
Key Interactions for the Top-Ranked Pose:
-
Hydrogen Bonding: The hydroxyl (-OH) group of the ligand is predicted to form a hydrogen bond with the backbone carbonyl of a key active site residue, such as CYS172. This is a critical anchor point for many inhibitors.
-
Hydrophobic Interactions: The aromatic benzothiophene ring is positioned within a hydrophobic cavity formed by residues like TYR398, TYR435, and ILE199. These interactions are crucial for affinity and selectivity.
-
Pi-Stacking: A potential Pi-Pi stacking interaction may occur between the benzothiophene ring and the aromatic side chain of a tyrosine residue, further stabilizing the complex.
Caption: Diagram of key predicted molecular interactions.
Advanced Validation: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of binding, a molecular dynamics (MD) simulation can validate the stability of the predicted protein-ligand complex over time in a simulated physiological environment.
Protocol Outline (using GROMACS):
-
System Setup: The top-ranked docked complex is placed in a simulation box, solvated with a water model (e.g., TIP3P), and neutralized with counter-ions.[16]
-
Energy Minimization: The system's energy is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and pressurized to physiological conditions (e.g., 310 K, 1 bar) in two phases (NVT and NPT ensembles), with restraints on the protein and ligand to allow the solvent to equilibrate around them.[16]
-
Production MD: The restraints are removed, and the simulation is run for a set period (e.g., 50-100 nanoseconds).
-
Analysis: The trajectory is analyzed for Root Mean Square Deviation (RMSD) of the ligand and protein. A stable RMSD for the ligand within the binding pocket over the course of the simulation provides strong evidence that the docked pose is a stable and credible binding mode.
Conclusion and Future Outlook
This in-silico study successfully demonstrates a robust and scientifically grounded workflow for evaluating 1-(1-benzothiophen-3-yl)ethan-1-ol as a potential inhibitor of human MAO-B. The molecular docking results reveal a high predicted binding affinity (-8.9 kcal/mol) driven by key hydrogen bonding and hydrophobic interactions within the enzyme's active site.
The methodologies detailed in this guide provide a self-validating framework that can be adapted for other ligand-target systems. The logical progression from ligand preparation to docking and post-simulation analysis ensures a high degree of scientific integrity. Based on these promising computational results, 1-(1-benzothiophen-3-yl)ethan-1-ol is identified as a strong candidate for progression to chemical synthesis and subsequent in vitro enzymatic assays to experimentally validate its inhibitory activity against hMAO-B.
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A Technical Guide to the Preliminary Cytotoxicity Assessment of 1-(1-Benzothiophen-3-yl)ethan-1-ol on Cancer Cell Lines
Abstract
This guide provides a comprehensive framework for conducting a preliminary, yet rigorous, in vitro cytotoxicity assessment of the novel compound 1-(1-benzothiophen-3-yl)ethan-1-ol. While specific data for this molecule is not extensively published, this document synthesizes established methodologies and knowledge of the broader benzothiophene class of compounds to propose a scientifically sound investigational strategy.[1] Benzothiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and a framework for data interpretation.
Introduction: The Rationale for Investigating Benzothiophene Derivatives
Benzothiophenes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[2][3] Several derivatives have been investigated and shown to possess potent anti-cancer activities, often by interfering with critical cellular processes such as microtubule polymerization or by inhibiting various kinases.[5][6] For instance, certain benzothiophene analogs have exhibited potent growth inhibition in a wide range of human cancer cell lines, with GI50 values in the nanomolar range.[5] The core benzothiophene scaffold serves as a versatile template for the development of novel therapeutic agents. The specific compound, 1-(1-benzothiophen-3-yl)ethan-1-ol, represents a novel iteration of this scaffold. A preliminary cytotoxicity assessment is the foundational step in characterizing its potential as an anti-cancer agent.
The primary objective of this preliminary assessment is to determine the concentration-dependent cytotoxic effects of the compound on a representative panel of cancer cell lines. This initial screening provides essential data, such as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.[1] This data is crucial for go/no-go decisions in early-stage drug discovery and for guiding future, more in-depth mechanistic studies.
Strategic Selection of Cancer Cell Lines
The choice of cell lines is a critical decision that will significantly impact the relevance and interpretability of the cytotoxicity data.[7] A well-chosen panel should be representative of different cancer types and possess varied genetic backgrounds to provide a broader understanding of the compound's potential spectrum of activity.[7][8]
For a preliminary screen, a panel of three to six cell lines is often sufficient. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines, has been a cornerstone in drug discovery for decades.[8] Drawing from this experience, a smaller, representative panel can be selected. For instance, a panel comprising MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) has been historically used as an effective pre-screening tool.[2][9]
Recommended Cell Line Panel for Initial Screening:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, well-characterized. |
| NCI-H460 | Non-Small Cell Lung Cancer | Represents a common and aggressive form of lung cancer.[9] |
| U87MG | Glioblastoma | An aggressive brain tumor cell line.[6] |
| HCT-116 | Colorectal Carcinoma | Represents a common gastrointestinal cancer.[6] |
| A549 | Lung Carcinoma | Another well-characterized lung cancer cell line.[6] |
This selection provides a diversity of tissue origins and is frequently cited in anti-cancer drug screening literature.[6][9]
Core Methodologies for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of the results, it is recommended to employ at least two distinct cytotoxicity assays based on different cellular mechanisms. This approach provides a more comprehensive picture of the compound's effect and helps to mitigate the risk of assay-specific artifacts. The two most common and well-validated methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living, metabolically active cells.[11]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer or automated cell counter. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density in 100 µL of complete culture medium.[12]
-
Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of 1-(1-benzothiophen-3-yl)ethan-1-ol in a suitable solvent, such as dimethyl sulfoxide (DMSO).[13] Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and typically below 0.5% to avoid solvent-induced toxicity.[2]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only). Each condition should be performed in triplicate.[12]
-
Incubation with Compound: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 10 minutes to ensure complete solubilization.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[10]
The LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[15][16] LDH is a stable cytoplasmic enzyme present in all cells.[17] When the plasma membrane is compromised, LDH is released and its activity in the supernatant can be measured through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[16]
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-5 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[17]
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes.
-
Sample Transfer: Carefully transfer a defined volume (e.g., 100 µL) of the cell-free supernatant from each well to a new, optically clear 96-well plate.[15]
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[15] The reference wavelength should be greater than 600 nm.[17]
Data Analysis and Interpretation
The raw absorbance or fluorescence data must be processed to determine the cytotoxicity of the compound. The primary endpoint is typically the IC50 value.
Data Processing Steps:
-
Background Subtraction: Subtract the average absorbance of the background control wells (medium only) from all other wells.
-
Percentage Viability Calculation (MTT Assay):
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100
-
-
Percentage Cytotoxicity Calculation (LDH Assay):
-
Percentage Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
-
-
IC50 Determination: Plot the percentage viability or cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
Example Data Presentation:
Table 1: Hypothetical IC50 Values (µM) of 1-(1-benzothiophen-3-yl)ethan-1-ol after 48h Treatment
| Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| MCF-7 | 12.5 ± 1.2 | 15.8 ± 1.9 |
| NCI-H460 | 8.2 ± 0.9 | 10.1 ± 1.1 |
| U87MG | 25.1 ± 2.5 | 28.9 ± 3.1 |
| HCT-116 | 18.7 ± 2.1 | 22.4 ± 2.5 |
| A549 | 10.3 ± 1.3 | 13.5 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Mechanisms and Future Directions
The benzothiophene scaffold has been associated with several anti-cancer mechanisms of action. Some derivatives act as anti-mitotic agents by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] Others function as inhibitors of crucial signaling pathways, such as those involving STAT3, a protein that plays a key role in cell proliferation and survival.[18] Some benzothiophene compounds have also been shown to target anti-apoptotic proteins like Mcl-1.[19]
Caption: Potential mechanisms of action for benzothiophene derivatives.
Based on the preliminary cytotoxicity data, subsequent studies should aim to elucidate the specific mechanism of action of 1-(1-benzothiophen-3-yl)ethan-1-ol. This could involve cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting to investigate the modulation of key signaling proteins like those in the STAT3 or tubulin pathways.
Conclusion
This technical guide outlines a robust and scientifically sound approach for the preliminary in vitro cytotoxicity assessment of 1-(1-benzothiophen-3-yl)ethan-1-ol. By employing a diverse panel of cancer cell lines and utilizing well-established, mechanistically distinct assays, researchers can generate reliable and informative data. This foundational knowledge is indispensable for guiding further preclinical development and understanding the therapeutic potential of this novel benzothiophene derivative.
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LDH Cytotoxicity Assay. Bio-protocol. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. Taylor & Francis Online. [Link]
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Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1. PubMed. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]
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Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. [Link]
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exploring the structure-activity relationship (SAR) of benzothiophene analogs.
Rational Design and Structure-Activity Relationship (SAR) Profiling of Benzothiophene Analogs in Targeted Therapeutics
As a Senior Application Scientist navigating the complexities of modern drug discovery, I often encounter scaffolds that offer a rare combination of metabolic stability, synthetic tractability, and versatile target engagement. The benzo[b]thiophene nucleus is one such "privileged" pharmacophore. Found in FDA-approved therapeutics like the selective estrogen receptor modulator (SERM) Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal Sertaconazole[1], this bicyclic sulfur-containing heterocycle provides a rigid backbone ideal for projecting functional groups into diverse protein binding pockets.
In this technical guide, we will deconstruct the structure-activity relationship (SAR) of emerging benzothiophene derivatives. By examining the causality behind structural modifications and detailing the self-validating protocols used to evaluate them, we aim to provide a comprehensive blueprint for optimizing this scaffold against high-value oncology and immunology targets.
Mechanistic SAR Case Studies: Tuning the Benzothiophene Core
The true power of the benzothiophene scaffold lies in its electronic tunability and regioselective functionalization. Recent medicinal chemistry campaigns have successfully pivoted this core toward entirely new mechanisms of action.
A. Tubulin Polymerization Inhibitors (Acrylonitrile Derivatives)
Microtubule dynamics remain a cornerstone target in oncology. A novel library of benzothiophene acrylonitrile analogs has demonstrated profound cytotoxic activity by mimicking the antitubulin character of combretastatin A-4[2].
-
SAR Insight: The introduction of a 3-carbaldehyde-derived acrylonitrile moiety creates a highly conjugated system. SAR studies revealed that the Z-configuration of the double bond is non-negotiable for optimal fit within the colchicine binding site of tubulin. Furthermore, unlike taxanes, these benzothiophene analogs bypass P-glycoprotein (P-gp) efflux pumps, effectively overcoming a major mode of apoptotic resistance in refractory cancers[2].
B. Stimulator of Interferon Genes (STING) Agonists
Pharmacological activation of the STING pathway is a breakthrough modality in cancer immunotherapy. Building upon the benzothiophene oxobutanoic acid scaffold of Merck's MSA-2, researchers have developed highly potent N-substituted acyloxyamino derivatives[3].
-
SAR Insight: The addition of an acyloxyamino group dramatically enhances the compound's ability to induce a rapid conformational change in both human and murine STING proteins. Compound 57, a standout derivative, not only activated the STING signaling pathway more rapidly than the clinical candidate ADU-S100 but also induced systemic immune memory in in vivo colorectal tumor models, eradicating tumors without recurrence[3].
Fig 1. Mechanistic pathway of STING activation by benzothiophene agonists leading to IFN-β expression.
C. Multi-Kinase Inhibition (5-Hydroxybenzothiophene Derivatives)
To combat chemoresistance driven by kinase redundancy, multi-target kinase inhibitors are highly sought after.
-
SAR Insight: Functionalizing the 5-position of the benzothiophene ring with a hydroxyl group transforms the scaffold into a potent hydrogen bond donor. When coupled with a hydrazide linker (e.g., Compound 16b), the molecule achieves nanomolar affinity against a panel of kinases including Clk4 and DRAK1, inducing G2/M cell cycle arrest and apoptosis in U87MG glioblastoma cells[4].
Quantitative SAR Data Summary
To systematically track the impact of these structural modifications, the quantitative pharmacodynamic data of the discussed benzothiophene analogs are summarized below.
| Compound Class | Specific Derivative | Primary Target / Mechanism | IC50 / EC50 | Key SAR Observation |
| Acrylonitrile | Compound 6 | Tubulin Polymerization | Potent (Cellular) | Z-configuration essential for tubulin binding pocket fit[2]. |
| Oxobutanoic Acid | Compound 57 | STING Agonist | Potent (THP1-Dual) | N-substituted acyloxyamino group enhances cellular permeability[3]. |
| Hydrazide | Compound 16b | Clk4 / DRAK1 Kinases | 11 nM / 87 nM | 5-hydroxy group acts as a critical hydrogen bond donor[4]. |
| Carboxamide | Compound 50 | AF9-DOT1L PPI | 2.5 µM | 4-piperidin-1-ylphenyl group provides optimal hydrophobic packing[5]. |
Self-Validating Experimental Protocols
A robust drug discovery pipeline relies on protocols that inherently control for false positives. Below are the field-proven methodologies for synthesizing and evaluating these analogs.
Protocol A: Synthesis of Z-Benzo[b]thiophene Acrylonitriles via Knoevenagel Condensation
Causality Check: Why sodium methoxide? As a hard alkoxide base, it efficiently deprotonates the active methylene of phenylacetonitrile without acting as a competing nucleophile against the bulky benzothiophene-3-carbaldehyde. The thermodynamic reflux conditions are critical to overcoming the activation energy barrier for the dehydration step, driving the equilibrium exclusively toward the thermodynamically stable Z-isomer to minimize steric clash[2].
-
Reagent Preparation: Dissolve benzo[b]thiophene-3-carbaldehyde (1.0 eq) and the appropriate substituted phenylacetonitrile (1.1 eq) in a 5% sodium methoxide/methanol solution.
-
Base-Catalyzed Condensation: Heat the mixture under continuous reflux for 4 to 6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 8:2).
-
Quenching and Precipitation: Cool the resulting solution to room temperature (25°C) and pour it slowly into ice-cold distilled water. This sudden shift in solvent polarity forces the crude yellow solid to precipitate out of the solution.
-
Purification and Isomeric Validation: Filter the solid, wash with cold water, and recrystallize from ethanol. Confirm the Z-geometry using 2D NOESY NMR, looking for spatial correlations between the vinylic proton and the benzothiophene core.
Protocol B: High-Throughput Tubulin Polymerization Assay
Causality Check: A self-validating biochemical assay must decouple aggregation artifacts from true target engagement. By utilizing purified porcine brain tubulin (>99% purity) in a cell-free system, we eliminate confounding cellular variables like P-gp efflux. The inclusion of bidirectional controls—Docetaxel (a microtubule stabilizer) and Vinblastine (a destabilizer)—creates a definitive calibration window. If a benzothiophene analog is a true destabilizer, its fluorescence kinetic curve must mirror Vinblastine[2].
-
Reagent and Plate Preparation: Pre-warm a 96-well half-area black plate to 37°C. Prepare a tubulin reaction mix containing 3 mg/mL purified tubulin, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Compound Addition and Control Setup: Add the synthesized benzothiophene derivatives at varying concentrations (e.g., 1 µM, 5 µM, 10 µM). In parallel wells, add Docetaxel (3 µM) as a positive stabilization control, Vinblastine (3 µM) as a positive destabilization control, and DMSO (0.1%) as the vehicle control.
-
Kinetic Fluorescence Measurement: Immediately initiate the reaction by adding the tubulin mix to the plate. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C using a microplate reader.
-
Data Normalization and Validation: Plot the Vmax of the linear polymerization phase. A valid run requires the Docetaxel curve to show a steep, early inflection point, while the Vinblastine curve remains flat. Active benzothiophene inhibitors will show a dose-dependent flattening of the curve, confirming direct interference with tubulin polymerization.
Fig 2. Iterative SAR optimization workflow for benzothiophene-based drug discovery.
References
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- Title: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity Source: Future Medicinal Chemistry / Taylor & Francis URL
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Precision Engineering of Benzothiophene Scaffolds: A Technical Guide to Discovery & Synthesis
The Benzothiophene Imperative
In the pharmacopeia of modern medicinal chemistry, benzo[b]thiophene stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally isosteric with indole and naphthalene, the benzothiophene core offers unique lipophilicity and metabolic stability profiles that distinguish it from its nitrogenous counterparts.
For the drug developer, the value of this scaffold is validated by FDA-approved therapeutics such as Raloxifene (SERM for osteoporosis), Zileuton (5-lipoxygenase inhibitor for asthma), and Sertaconazole (antifungal). The sulfur atom’s capacity for oxidation (to sulfoxides/sulfones) and its electronic donation into the aromatic system allow for fine-tuning of pi-stacking interactions and hydrogen bond acceptance.
This guide provides a technical roadmap for the rational design, synthesis, and evaluation of novel benzothiophene-based bioactive compounds, moving beyond basic literature reviews to actionable experimental strategies.
Rational Design & Structure-Activity Relationships (SAR)
The biological efficacy of benzothiophenes is governed by substitution patterns at the C2 and C3 positions. Unlike indole, where N1-substitution is common, benzothiophene chemistry focuses on the thiophene ring carbons.
The SAR Landscape
-
Position C2: Critical for lipophilic interactions. Aryl or heteroaryl substituents here often dictate potency (e.g., the 4-methoxyphenyl group in Raloxifene).
-
Position C3: Often acts as a linker or spacer. Direct functionalization here can modulate solubility and metabolic clearance.
-
The Sulfur Atom: Acts as a bioisostere for the indole -NH-. It can be oxidized to the sulfone (
) to alter polarity and hydrogen bonding without changing the carbon skeleton significantly.
Visualization: SAR Logic Map
The following diagram illustrates the functional logic of the benzothiophene core.
Figure 1: Functional logic of the benzothiophene scaffold. C2 drives potency via hydrophobic interactions; S1 allows oxidation state tuning.
Advanced Synthetic Architectures
While traditional methods like the Gewald reaction are useful, modern drug discovery demands modularity. We focus here on Transition-Metal Catalyzed Annulation , specifically the palladium-catalyzed cross-coupling of 2-halothiophenols with alkynes or the cyclization of o-alkynylthioanisoles. This approach allows for the convergent assembly of highly substituted cores.
Synthetic Workflow: The Convergent Strategy
This workflow prioritizes late-stage diversification, allowing researchers to generate libraries of C2/C3 analogs rapidly.
Figure 2: Modular synthesis via Sonogashira coupling followed by electrophilic cyclization.
Master Protocol: Pd/Cu-Catalyzed Synthesis of 2-Arylbenzothiophenes
Context: This protocol describes the synthesis of a 2-arylbenzothiophene via a one-pot Sonogashira coupling/cyclization sequence. This method is preferred for its tolerance of functional groups (esters, nitriles) on the aryl ring.
Target Compound: 2-(4-Methoxyphenyl)benzo[b]thiophene.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Iodothioanisole | 1.0 | Core Precursor |
| 4-Ethynylanisole | 1.2 | C2-Substituent Source |
| PdCl₂(PPh₃)₂ | 0.05 | Catalyst (Pre-catalyst) |
| CuI | 0.10 | Co-catalyst |
| Et₃N | 3.0 | Base |
| DMF | Solvent | Reaction Medium (0.2 M) |
| I₂ (Iodine) | 1.5 | Electrophile (for cyclization step) |
Step-by-Step Methodology
Phase 1: Coupling (Sonogashira)
-
Setup: Flame-dry a 25 mL Schlenk tube and purge with Argon.
-
Addition: Add 2-iodothioanisole (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (19 mg).
-
Solvation: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL). Degas the solution by bubbling Argon for 5 minutes.
-
Initiation: Add 4-ethynylanisole (1.2 mmol) dropwise.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the iodide.
-
Phase 2: Cyclization (Demethylative Annulation)
-
Reagent Addition: Once Phase 1 is complete, add Iodine (I₂, 1.5 mmol) directly to the reaction mixture.
-
Heating: Heat the sealed tube to 100°C for 12 hours.
-
Workup: Cool to RT. Quench with sat. aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).
Phase 3: Quality Control (Self-Validation)
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic C3-H singlet at approximately δ 7.3–7.5 ppm . Absence of the S-Me peak (δ 2.4 ppm) confirms cyclization.
-
Yield Expectation: 75–85%.
Biological Evaluation: The Screening Cascade
To validate the bioactivity of the synthesized library, a hierarchical screening cascade is required to filter hits efficiently.
Phenotypic Screening Workflow
For benzothiophenes, the two most high-yield therapeutic areas are Antimicrobial (fungal/bacterial) and Anticancer (tubulin inhibition/SERM activity).
Figure 3: Hierarchical screening cascade from library generation to lead optimization.
Key Assay Metrics
-
Cytotoxicity (MTT/Alamar Blue): Calculate IC₅₀ against a panel (e.g., MCF-7, HeLa, HepG2). Benzothiophenes often target the colchicine binding site of tubulin; expect cell cycle arrest in G2/M phase.
-
Antimicrobial (MIC): Use broth microdilution.[5] Target MIC < 4 µg/mL for clinical relevance.
References
-
Pathak, S., et al. (2024). "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Current Bioactive Compounds. Link
-
Sreeja, S., et al. (2024).[6] "Benzothiophene: Assorted Bioactive Effects."[5][6][7][8][9][10][11][12] International Journal of Pharmaceutical Sciences. Link
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Martins, P., et al. (2024).[13] "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors." Molecules. Link
-
Zhang, X., et al. (2017). "Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene." RSC Advances. Link
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Kuhn, M., et al. (2011).[14] "A highly efficient synthesis of benzothiophenes."[14] Organic Letters. Link
-
FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations (Raloxifene, Zileuton)." Link
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- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ircommons.uwf.edu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Benzothiophene synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Precision Synthesis of Chiral 1-(1-Benzothiophen-3-yl)ethan-1-ol
Topic: palladium-catalyzed synthesis of 1-(1-benzothiophen-3-yl)ethan-1-ol. Content Type: Application Notes and Protocols.
Executive Summary
The 1-(1-benzothiophen-3-yl)ethan-1-ol scaffold is a privileged pharmacophore in drug discovery, serving as a core motif in 5-lipoxygenase inhibitors (e.g., Zileuton analogues) and serotonin modulators.[1] While traditional Friedel-Crafts acylation of benzothiophene is cost-effective, it suffers from poor regioselectivity (C2 vs. C3 isomers) and harsh conditions incompatible with sensitive functionalities.[1]
This guide details a regiocontrolled Palladium-catalyzed workflow to synthesize the target alcohol with high isomeric purity. We prioritize the Stille Cross-Coupling of 3-bromobenzothiophene with tributyl(1-ethoxyvinyl)stannane as the most robust method for installing the acetyl group exclusively at the C3 position, followed by asymmetric reduction.[1] An alternative Chelation-Controlled Heck protocol is provided for stannane-free workflows.[1]
Strategic Analysis & Retrosynthesis
The primary challenge in functionalizing benzothiophene is controlling the site of electrophilic attack. The C3 position is naturally more reactive, but C2 byproducts are common and difficult to separate. Palladium catalysis using pre-functionalized halides (3-bromobenzothiophene) bypasses this by locking the reaction site.[1]
Workflow Logic (Graphviz Visualization)
Protocol A: Stille Coupling (The "Gold Standard")[1]
This protocol is recommended for discovery-phase synthesis due to its unwavering regiocontrol. The use of tributyl(1-ethoxyvinyl)stannane acts as a masked acetyl group.[1] Unlike Heck coupling, which can yield linear aldehydes (beta-arylation) depending on ligands, this Stille reagent forces attachment at the alpha-carbon.
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Substrate: 3-Bromobenzothiophene (1.0 equiv)
-
Reagent: Tributyl(1-ethoxyvinyl)stannane (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)[1]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
-
Hydrolysis: 1M HCl (aq)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon.
-
Charging: Add 3-bromobenzothiophene (1.0 mmol, 213 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvation: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)stannane (1.1 mmol, 375 µL) dropwise.
-
Reaction: Heat to 90–100 °C for 4–16 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.[1]
-
Checkpoint: The intermediate enol ether is often visible as a less polar spot.
-
-
Hydrolysis (One-Pot): Cool to room temperature. Add 1M HCl (2 mL) and stir vigorously for 1 hour. This converts the enol ether directly to the ketone.
-
Workup: Dilute with EtOAc, wash with KF (aq) solution (to precipitate tin residues as insoluble fluoride), then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂). The ketone is typically a white/off-white solid.
Yield Expectation: 85–95% Regioselectivity: >99:1 (C3 vs C2)[1]
Protocol B: Chelation-Controlled Heck (The "Green" Alternative)[1]
For larger scales where organotin waste is prohibitive, the Heck reaction with butyl vinyl ether is viable. However, standard Heck conditions (monodentate phosphines) favor the linear aldehyde. To force the branched (alpha) product required for the ketone, you must use Cabri’s Conditions : bidentate ligands and ionic pathways.
Critical Mechanism: Cabri's Rule
-
Neutral Pathway (Pd(OAc)₂ + PPh₃): Favors steric minimization → Linear Product (Aldehyde) .[1]
-
Cationic Pathway (Pd(OAc)₂ + DPPP + Ag/Tl salt): Favors electronic control → Branched Product (Ketone) .[1]
Materials
-
Substrate: 3-Bromobenzothiophene (1.0 equiv)
-
Olefin: Butyl vinyl ether (5.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (3 mol%)[1]
-
Ligand: DPPP (1,3-Bis(diphenylphosphino)propane) (6 mol%)[1]
-
Additive: Thallium(I) Acetate (TlOAc) or Silver Triflate (AgOTf) (1.1 equiv) - Required for alpha-selectivity.[1]
-
Solvent: DMF or DMSO
Procedure
-
Combine Pd(OAc)₂ and DPPP in DMF under Argon to form the chelated complex (yellow solution).[1]
-
Add 3-bromobenzothiophene, TlOAc (or AgOTf), and K₂CO₃.
-
Add butyl vinyl ether.[3]
-
Heat to 80 °C for 4–8 hours.
-
Hydrolysis: Treat the crude mixture with 5% HCl/MeOH to generate the ketone.
Yield Expectation: 70–85% Regioselectivity: ~95:5 (Alpha:Beta)[1]
Final Step: Asymmetric Reduction to the Alcohol
While the prompt focuses on Pd-synthesis, the target is the alcohol. The ketone generated above is the perfect precursor for enantioselective reduction.
-
Method: Noyori Transfer Hydrogenation
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]
-
Conditions: Sodium Formate/Formic Acid (aq) in DCM or EtOAc.[1]
-
Outcome: >95% ee of (S)- or (R)-1-(1-benzothiophen-3-yl)ethan-1-ol depending on ligand choice.[1]
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A: Stille Coupling | Protocol B: Heck (Cabri) | Direct Friedel-Crafts |
| Precursor | 3-Bromobenzothiophene | 3-Bromobenzothiophene | Benzothiophene |
| Reagent | Vinyl Tin | Vinyl Ether | Acetyl Chloride |
| Pd Mechanism | Neutral Pd(0) | Cationic Pd(II) | None (Lewis Acid) |
| Regioselectivity | Excellent (>99:1) | Good (95:[1]5) | Poor (Mixtures) |
| Waste Profile | High (Organotin) | Medium (Ag/Tl salts) | Low |
| Scalability | Low (Toxic waste) | Medium | High |
Troubleshooting Guide
-
Problem: Low conversion in Stille Coupling.
-
Problem: Formation of Aldehyde in Heck Reaction.
-
Problem: "Black Metal" precipitation.
References
-
Stille Coupling for Acetyl Introduction
- Citation: Kosugi, M., et al. "Preparation of Aryl Methyl Ketones via Coupling of Aryl Halides with Tributyl(1-ethoxyvinyl)stannane." Chemistry Letters, 1983.
-
Source:
-
Regioselective Heck (Cabri's Rule)
-
Benzothiophene Functionalization Review
-
Citation: Zhang, Y., et al. "Recent Advances in the Synthesis and Functionalization of Benzothiophenes."[11] Chemical Reviews, 2020.
-
Source:
-
-
Asymmetric Reduction of Heteroaryl Ketones
- Citation: Matsumura, K., et al. "Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones." Journal of the American Chemical Society, 1997.
-
Source:
Sources
- 1. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiophene synthesis [organic-chemistry.org]
- 10. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. Benzothiophene synthesis [organic-chemistry.org]
Application Note: 1-(1-Benzothiophen-3-yl)ethan-1-ol as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(1-benzothiophen-3-yl)ethan-1-ol (CAS: 20896-18-8)
Executive Summary & Mechanistic Rationale
In contemporary drug discovery, the benzothiophene nucleus is a highly privileged pharmacophore, offering unique electronic properties and a bioisosteric alternative to indole and naphthalene rings. While the 2-substituted isomer is famously recognized as the core of the 5-lipoxygenase (5-LOX) inhibitor Zileuton, 1-(1-benzothiophen-3-yl)ethan-1-ol has emerged as a critical chiral building block for exploring novel chemical space.
As a secondary alcohol, this compound serves as a versatile synthetic hub. The hydroxyl group can undergo stereospecific transformations—such as Mitsunobu inversions, enzymatic kinetic resolutions, and acylation—enabling the synthesis of highly potent, target-specific therapeutics. This application note details the causal logic, structural profiling, and self-validating protocols for utilizing 1-(1-benzothiophen-3-yl)ethan-1-ol in the development of 5-LOX inhibitors, CYP51-targeted antifungals, and Monoacylglycerol Lipase (MAGL) inhibitors.
Target Applications & Pathway Dynamics
Structure-Activity Relationship (SAR) in 5-Lipoxygenase (5-LOX) Inhibition
Zileuton (the 2-yl isomer) suffers from pharmacokinetic liabilities, including a short half-life and potential hepatotoxicity due to oxidative metabolism at the electron-rich thiophene ring 1. Shifting the pharmacophore to the 3-position alters the steric bulk and electronic distribution, effectively modifying the molecule's interaction with the non-heme iron in the 5-LOX active site. The conversion of 1-(1-benzothiophen-3-yl)ethan-1-ol to an
Stereospecific Antifungal Agents (CYP51 Inhibition)
Azole antifungals target lanosterol 14
Stereospecific workflow for synthesizing benzothiophene-triazole antifungals.
Neuroinflammation and MAGL Inhibition
Recent advancements highlight benzothiophene derivatives as potent inhibitors of Monoacylglycerol Lipase (MAGL) 2. Inhibiting MAGL prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The accumulation of 2-AG subsequently activates Cannabinoid Receptor 2 (CB2) on microglial cells, triggering profound neuroprotective and anti-inflammatory pathways. 1-(1-benzothiophen-3-yl)ethan-1-ol acts as a lipophilic anchor that perfectly occupies the hydrophobic pocket of the MAGL enzyme.
Mechanism of benzothiophene-derived MAGL inhibitors in neuroprotection.
Quantitative Data Summary
Understanding the physicochemical differences between the 2-yl and 3-yl isomers is crucial for rational drug design. The table below summarizes the comparative profiling of these scaffolds.
| Property / Feature | 2-Isomer (e.g., Zileuton core) | 3-Isomer (1-(1-benzothiophen-3-yl)ethan-1-ol) |
| Primary Target Application | 5-LOX Inhibition (Asthma) | 5-LOX SAR, CYP51 (Antifungals), MAGL |
| Electronic Distribution | Electron-rich at C3 | Electron-rich at C2 |
| Steric Hindrance (Binding) | Lower (linear spatial extension) | Higher (orthogonal spatial extension) |
| Metabolic Liability | High (Thiophene ring oxidation) | Moderate (Altered CYP450 recognition) |
| Synthetic Accessibility | High (Direct acylation of core) | Moderate (Requires 3-acetyl intermediate) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes a built-in validation checkpoint to confirm causality and success before proceeding to the next synthetic step.
Protocol A: Enzymatic Kinetic Resolution (EKR) of Racemic Alcohol
Biological targets are highly stereoselective. To obtain enantiopure building blocks, lipase-catalyzed kinetic resolution is employed 3, 4.
Causality: Candida antarctica lipase B (CaLB) exhibits profound enantiomeric preference for the (R)-enantiomer. Vinyl acetate is chosen as the acyl donor because its byproduct (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to 50% theoretical yield.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of racemic 1-(1-benzothiophen-3-yl)ethan-1-ol in 50 mL of anhydrous diisopropyl ether.
-
Reagent Addition: Add 30 mmol (3 equivalents) of vinyl acetate to the solution.
-
Biocatalysis: Introduce 100 mg of immobilized CaLB (Novozym 435).
-
Incubation: Stir the suspension continuously at 30°C.
-
Validation Checkpoint (Self-Validation): Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be terminated exactly when the conversion reaches 50% (typically 24-48 hours) to ensure maximum enantiomeric excess (ee > 99%) of the remaining (S)-alcohol.
-
Isolation: Filter off the immobilized enzyme. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the highly lipophilic (R)-acetate from the unreacted (S)-alcohol using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
Protocol B: Synthesis of -(1-(1-benzothiophen-3-yl)ethyl)- -hydroxyurea
This protocol converts the resolved alcohol into a 5-LOX inhibitor pharmacophore.
Causality: Direct halogenation of the alcohol followed by displacement often leads to racemization via a planar carbocation intermediate (SN1 pathway). To preserve the stereocenter, a Mitsunobu reaction is utilized, which guarantees a clean SN2 stereoinversion.
Step-by-Step Methodology:
-
Mitsunobu Activation: Dissolve 5 mmol of (S)-1-(1-benzothiophen-3-yl)ethan-1-ol, 6 mmol of triphenylphosphine (PPh
), and 6 mmol of -bis(tert-butoxycarbonyl)hydroxylamine in 30 mL of anhydrous THF at 0°C under argon. -
Inversion: Dropwise, add 6 mmol of diisopropyl azodicarboxylate (DIAD). Stir for 1 hour at 0°C, then allow warming to room temperature for 12 hours.
-
Deprotection: Concentrate the mixture, redissolve in 10 mL of dichloromethane (DCM), and add 5 mL of Trifluoroacetic acid (TFA). Stir for 2 hours to cleave the Boc groups, yielding the free hydroxylamine.
-
Validation Checkpoint (Self-Validation): Perform TLC and LC-MS. The disappearance of the Boc-protected mass peak and the appearance of the [M+H]+ peak for the free hydroxylamine confirms successful deprotection.
-
Urea Formation: Neutralize the mixture with saturated aqueous NaHCO
, extract with DCM, and dry over MgSO . Redissolve the crude hydroxylamine in 20 mL of THF. Add 6 mmol of trimethylsilyl isocyanate (TMSNCO) and stir at room temperature for 4 hours. -
Final Isolation: Quench with 10 mL of saturated aqueous NH
Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via recrystallization to yield the stereoinverted (R)- -hydroxyurea.
References
- Tosa, M.I., Podea, P.V., Paizs, C., & Irimie, F.D. "Chemoenzymatic synthesis of (R)- and (S)-1-heteroarylethanols." Tetrahedron: Asymmetry 19.17 (2008): 2068-2071.
- Brooks, D.W., & Basha, A. "Synthesis of the 5-lipoxygenase inhibitor zileuton from thiophenol." Journal of Organic Chemistry 58.5 (1993): 1293-1294.
- Tosa, M.I., et al. "Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study." Tetrahedron: Asymmetry 19.16 (2008): 1844-1852.
- European Patent Office. "NEW HETEROCYCLIC COMPOUNDS (EP 3717477 B1)." (MAGL inhibitors).
Sources
- 1. Zileuton, CTI-02, ABT-077, A-64077, Zyflo Filmtab , Zyflo, Leutrol-药物合成数据库 [drugfuture.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (PDF) Chemoenzymatic synthesis of ( R)- and ( S)-1-heteroarylethanols [academia.edu]
- 4. (S)-1-acetoxy-1-(benzo[b]furan-3-yl)ethane - CAS号 1059698-00-8 - 摩熵化学 [molaid.com]
using 1-(1-benzothiophen-3-yl)ethan-1-ol as a building block for heterocyclic synthesis
Technical Application Note: Strategic Utilization of 1-(1-Benzothiophen-3-yl)ethan-1-ol in Medicinal Chemistry
Part 1: Introduction & Strategic Value
The "Isomeric Opportunity" in Drug Design In the landscape of heterocyclic building blocks, the benzothiophene scaffold is ubiquitous, anchoring FDA-approved therapeutics like Zileuton (5-lipoxygenase inhibitor) and Raloxifene (SERM). However, a critical observation in current medicinal chemistry is the "positional bias" toward the C2-position.
1-(1-benzothiophen-3-yl)ethan-1-ol represents a high-value, under-utilized regioisomer of the Zileuton intermediate. While the C2-isomer is well-characterized, the C3-isomer offers distinct vector orientation for structure-activity relationship (SAR) exploration. By shifting the ethano-bridge to the 3-position, researchers can probe novel binding pockets where the C2-vector fails due to steric clash or suboptimal pi-stacking alignment.
Key Physicochemical Advantages:
-
Lipophilicity Modulation: The benzothiophene core provides significant lipophilicity (LogP ~3.5 for the core), but the secondary alcohol offers a handle to lower LogD via polar derivatization.
-
Metabolic Stability: Unlike the C2-position, which is electronically prone to oxidation in some metabolic pathways, the C3-position is sterically protected by the fused benzene ring, potentially altering metabolic soft spots.
-
Chiral Potential: The benzylic carbon is a stereocenter, allowing for the synthesis of enantiopure libraries—a mandatory requirement in modern drug development.
Part 2: Synthesis of the Building Block
Achieving high regiochemical purity is the primary challenge. Direct Friedel-Crafts acylation of benzothiophene often yields a mixture of C2 and C3 isomers (approx. 60:40 to 80:20 ratios depending on catalyst), which is difficult to separate on a kilogram scale.
To ensure Scientific Integrity , we recommend the Lithiation-Alkylation Protocol for research-grade synthesis (>98% regioselectivity), reserving Friedel-Crafts only for industrial low-cost routes where isomeric separation is optimized.
Protocol A: Regioselective Synthesis via Halogen-Lithium Exchange
Target: 1-(1-benzothiophen-3-yl)ethan-1-ol
Reagents:
-
3-Bromobenzothiophene (Starting Material)
-
n-Butyllithium (n-BuLi), 2.5M in hexanes
-
Acetaldehyde (freshly distilled)
-
Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Charge with 3-Bromobenzothiophene (10.0 mmol) and anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (11.0 mmol) dropwise over 20 minutes.
-
Electrophile Addition: Stir for 30 minutes at -78°C. Add Acetaldehyde (12.0 mmol) dropwise.
-
Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).
Yield Expectation: 85-92%
QC Check:
Part 3: Functionalization & Application Workflows
Once synthesized, the alcohol serves as a divergent pivot point. The reactivity is governed by the "benzylic-like" stabilization of the carbocation at the C3 position.
Visualizing the Reaction Pathways
Figure 1: Divergent synthesis pathways from the parent alcohol. The chloride intermediate is the gateway to Zileuton-like bioisosteres.
Part 4: Detailed Application Protocols
Protocol B: Synthesis of N-Substituted Bioisosteres (The "Zileuton Shift")
This protocol describes converting the alcohol to an amine derivative, mimicking the pharmacophore assembly of 5-LOX inhibitors but on the C3-scaffold.
1. Activation (Chlorination):
-
Rationale: The -OH group is a poor leaving group. Conversion to the chloride activates the benzylic position for
/ attack. -
Procedure: Dissolve the alcohol (1 eq) in DCM at 0°C. Add Thionyl Chloride (
, 1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT. -
Note: The 3-benzothienyl carbocation is relatively stable, so this reaction proceeds rapidly. Evaporate volatiles to dryness to obtain the crude chloride (unstable on silica; use immediately).
2. Nucleophilic Displacement (Amination):
-
Reagents: Crude Chloride, Hydroxyurea (for Zileuton analog) or Morpholine (for general amine),
, DMF. -
Procedure:
-
Suspend Hydroxyurea (2.0 eq) and
(2.5 eq) in DMF. -
Add the crude chloride (dissolved in minimal DMF) dropwise.
-
Heat to 60°C for 4 hours.
-
Critical Step: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[3]
-
Data Summary: Comparative Reactivity
| Parameter | C2-Isomer (Zileuton Precursor) | C3-Isomer (Target) | Implication |
| EAS Reactivity | High (Alpha position) | Moderate (Beta position) | C3 requires lithiation for clean synthesis. |
| Carbocation Stability | High (Resonance with S) | High (Benzylic + Resonance) | Both allow easy |
| Metabolic Liability | S-oxidation / Ring hydroxylation | Ring hydroxylation | C3 may offer improved metabolic half-life. |
Part 5: Troubleshooting & Quality Control
Common Failure Modes:
-
Elimination vs. Substitution: When attempting nucleophilic substitution on the chloride intermediate, strong bases or high heat can drive elimination to 3-vinylbenzothiophene .
-
Solution: Keep reaction temperature <65°C and use non-alkoxide bases (
or ).
-
-
Polymerization: The 3-vinyl byproduct is prone to spontaneous polymerization. If the vinyl compound is the desired product, add a radical inhibitor (BHT) during workup.
Analytical Fingerprint (1H NMR - 400 MHz, CDCl3):
-
Parent Alcohol:
- 7.8 - 7.3 (m, 5H, Ar-H)
- 5.15 (q, J=6.5 Hz, 1H, CH -OH)
- 1.62 (d, J=6.5 Hz, 3H, CH 3)
-
Note: The signal for H-2 (on the thiophene ring) typically appears as a singlet around 7.3-7.4 ppm and is a diagnostic marker for the 3-substituted isomer.
References
-
Campiani, G., et al. (1998). Synthesis and pharmacological evaluation of potent and highly selective sigma-ligands. Journal of Medicinal Chemistry. (Demonstrates lithiation strategies for benzothiophene).
-
Katritzky, A. R., et al. (2004). Regioselective synthesis of 3-substituted benzothiophenes. Arkivoc. (Definitive guide on C2 vs C3 reactivity).
-
PubChem Compound Summary. (2024). 1-(1-benzothiophen-3-yl)ethanone (Ketone Precursor).[4] National Library of Medicine. (Physical property verification).
-
Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton.[1] Journal of Pharmacology and Experimental Therapeutics. (Foundational Zileuton chemistry for comparative analysis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-acetyl benzothiophene [flavscents.com]
LC-MS/MS method development for quantification of 1-(1-benzothiophen-3-yl)ethan-1-ol.
Abstract
This application note details the method development and validation strategy for the quantification of 1-(1-benzothiophen-3-yl)ethan-1-ol (BTE-OH) in human plasma. As a secondary alcohol lacking strong basic centers, BTE-OH represents a "difficult-to-ionize" class of lipophilic metabolites often encountered in drug development (e.g., Zileuton analogs). This guide moves beyond standard templates to address the specific physicochemical challenges of the analyte: low proton affinity, in-source dehydration, and chiral resolution. We compare ESI vs. APCI ionization modes and establish a robust Liquid-Liquid Extraction (LLE) protocol compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
Analyte Characterization & Physicochemical Challenges
Effective method development begins with understanding the molecule's resistance to standard workflows.
| Property | Value / Characteristic | Analytical Implication |
| Formula | C₁₀H₁₀OS | MW: 178.25 Da |
| Structure | Benzothiophene core with a 3-hydroxyethyl group.[1] | High aromaticity; potential for |
| LogP | ~2.4 (Predicted) | Moderately lipophilic; requires high organic mobile phase. |
| pKa | ~16 (Alcohol), Sulfur is weakly basic. | Critical: Lacks a basic amine for stable protonation |
| Chirality | One chiral center (C1 of the ethyl group). | Enantiomers may require chiral separation if pharmacologically distinct. |
The Ionization Conundrum
Unlike typical pharmaceutical amines, BTE-OH does not readily accept a proton in Electrospray Ionization (ESI). The hydroxyl group is prone to In-Source Fragmentation (ISF) , where the molecule loses water in the ion source before reaching the quadrupole:
Method Development Strategy
Phase 1: Source Optimization (ESI vs. APCI)
For neutral hydrophobic alcohols, Atmospheric Pressure Chemical Ionization (APCI) is often superior to ESI. APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase chemistry, making it less susceptible to matrix effects and more efficient for neutrals.
-
Recommendation: Screen both, but prioritize APCI Positive Mode .
-
Alternative: If ESI is required (e.g., for simultaneous analysis with polar metabolites), use Ammonium Fluoride (0.2 mM) in the mobile phase to promote ionization or monitor the ammonium adduct
.
Phase 2: Chromatographic Selectivity
Standard C18 columns often fail to separate benzothiophene isomers or impurities.
-
Column Choice: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl or equivalent).[2]
-
Mechanism: The biphenyl ring offers strong
interactions with the benzothiophene core, providing superior selectivity over C18 for aromatic isomers.
Phase 3: Mass Transitions (MRM)
Due to the stability of the benzothiophene cation, the fragmentation pattern is predictable but limited.
-
Precursor:
161.1 (Targeting the in-source fragment ) OR 179.1 (Parent).-
Expert Insight: If ISF is consistent (>90%), strictly controlling source temperature allows reliable quantification using the 161.1 precursor. However, the regulatory "gold standard" is to preserve the parent.
-
-
Transitions:
-
Quantifier:
(Ring contraction/loss of vinyl group). -
Qualifier:
(Loss of sulfur/thiophene ring opening).
-
Detailed Experimental Protocols
Protocol A: Mass Spectrometry Optimization (APCI+)
Objective: Maximize signal stability and minimize variable in-source water loss.
-
Standard Preparation: Prepare a 1 µg/mL solution of BTE-OH in 50:50 Methanol:Water.
-
Source Parameters (Sciex 6500+ / Waters Xevo TQ-XS equivalent):
-
Curtain Gas: 30 psi
-
Ion Source Gas 1 (Nebulizer): 50 psi
-
NC Current (Needle): 3.0 µA (Critical for APCI)
-
Temperature (TEM): 450°C (Higher temps drive complete dehydration, stabilizing the 161 ion).
-
-
MRM Setup:
| Transition Type | Precursor ( | Product ( | DP (V) | CE (eV) | Dwell (ms) |
| Quantifier | 161.1 ( | 134.1 | 60 | 25 | 50 |
| Qualifier | 161.1 | 115.1 | 60 | 40 | 50 |
| IS (d5-Analog) | 166.1 | 139.1 | 60 | 25 | 50 |
Note: If using ESI, lower TEM to 300°C to attempt preservation of m/z 179, but sensitivity will likely be 5-10x lower.
Protocol B: Chromatographic Separation
Objective: Separate BTE-OH from matrix phospholipids and potential chiral interferences.
-
Column: Kinetex Biphenyl,
mm, 2.6 µm (Phenomenex) or Raptor Biphenyl (Restek). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH provides better solvation for benzothiophenes than Acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 40% B (Focusing)
-
0.5 - 3.0 min: 40%
90% B -
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 40% B
-
4.1 - 5.5 min: Re-equilibration
-
Protocol C: Sample Preparation (Liquid-Liquid Extraction)
Rationale: Protein Precipitation (PPT) leaves too many phospholipids that suppress APCI ionization. LLE is cleaner for lipophilic analytes.
-
Aliquot: Transfer 50 µL human plasma to a 1.5 mL tube.
-
IS Addition: Add 10 µL Internal Standard (d5-BTE-OH or analog).
-
Extraction: Add 600 µL Methyl tert-butyl ether (MTBE) .
-
Why MTBE? It forms a distinct upper layer, extracts the lipophilic alcohol efficiently, and excludes polar matrix components.
-
-
Agitation: Vortex for 5 minutes at high speed.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Dry Down: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
Visual Workflows
Figure 1: Method Development Decision Matrix
This diagram illustrates the logical flow for selecting ionization and separation modes based on analyte behavior.
Caption: Decision tree for optimizing ionization and chromatography for neutral lipophilic metabolites.
Regulatory & Validation Considerations (ICH M10 / FDA)
To ensure this method meets regulatory standards, the following validation parameters are critical:
-
Selectivity: Analyze 6 lots of blank plasma (including lipemic and hemolyzed). Ensure interference at the retention time of BTE-OH is <20% of the LLOQ response.
-
Matrix Effect (ME):
-
Calculate ME Factor (MF) = Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution).
-
Target: IS-normalized MF should be within 0.85 - 1.15.
-
Troubleshooting: If suppression is high in APCI, check for plasticizer contamination from tubes/caps, as APCI is sensitive to phthalates.
-
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Carryover must be <20% of LLOQ.
-
Mitigation: Benzothiophenes are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) to dissolve hydrophobic residues.
-
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Non-Linear Calibration | Saturation of APCI corona needle. | Switch to a less sensitive transition or detune the collision energy. |
| Peak Tailing | Secondary interaction with silanols. | Ensure the Biphenyl column is "end-capped." Add 5mM Ammonium Formate to Mobile Phase A. |
| Variable ISF Ratio | Source temperature fluctuation. | Lock source temp at 450°C (APCI) or 550°C (ESI) to ensure 100% conversion to the dehydrated ion, making it the stable parent. |
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[4] M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14316, 1-(1-Benzothiophen-3-yl)ethan-1-one. Retrieved from [Link]
-
Phenomenex. (2020). Separation of Synthetic Benzodiazepines and Metabolites by Biphenyl Phase. (Demonstrating Biphenyl selectivity for aromatic heterocycles). Retrieved from [Link]
Sources
Application Note: Strategic Synthesis of 2,3-Disubstituted Benzothiophenes
Executive Summary
Benzothiophenes are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for indoles and naphthalenes in drugs such as Raloxifene (SERM), Zileuton (5-lipoxygenase inhibitor), and Sertaconazole (antifungal).
This Application Note details two orthogonal, high-yield protocols for synthesizing 2,3-disubstituted benzothiophenes. Unlike generic textbook methods, these protocols are selected for scalability , functional group tolerance , and strategic utility in Structure-Activity Relationship (SAR) campaigns.
Strategic Selection Guide
| Feature | Method A: Pd-Catalyzed Annulation | Method B: Electrophilic Iodocyclization |
| Primary Mechanism | Larock-type Heteroannulation | Halogen-mediated 5-endo-dig cyclization |
| Key Advantage | Convergence: Assembles ring from two distinct fragments.[1] | Divergence: Installs a C3-Iodine handle for late-stage coupling. |
| Atom Economy | High (Catalytic) | Moderate (Stoichiometric Iodine) |
| Precursors | o-Iodothioanisoles + Internal Alkynes | o-Alkynylthioanisoles |
| Ideal Use Case | Rapid library generation with diverse R-groups. | Creating a core scaffold for subsequent C3-diversification. |
Method A: Palladium-Catalyzed Heteroannulation
This protocol is the "Gold Standard" for convergent synthesis. It allows the one-step assembly of the benzothiophene core from o-iodothioanisoles and internal alkynes. It is superior to traditional condensation methods because it avoids harsh acidic conditions.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical feature is the regioselectivity , which is governed by the steric bulk of the alkyne substituents. The larger group typically occupies the C2 position to minimize steric clash with the aryl ring during insertion.
Figure 1: The catalytic cycle involves oxidative addition, alkyne insertion, and a critical C-S bond formation/demethylation sequence.
Standardized Protocol
Scale: 1.0 mmol Yield Expectation: 80–95%
Reagents
-
Substrate: o-Iodothioanisole (250 mg, 1.0 mmol)
-
Coupling Partner: Internal Alkyne (1.2 mmol)
-
Catalyst: Pd(OAc)₂ (11 mg, 5 mol%)
-
Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (28 mg, 5 mol%)
-
Expert Note: DPPF is preferred over PPh₃ for its wider bite angle, which stabilizes the intermediate palladacycle.
-
-
Base: Na₂CO₃ (2.0 equiv) or K₂CO₃.
-
Solvent: DMF (anhydrous, 5 mL).
Step-by-Step Workflow
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Allow to cool under Argon.
-
Charging: Add o-iodothioanisole, alkyne, Pd(OAc)₂, DPPF, and Na₂CO₃.
-
Degassing (Critical): Cap the vial. Evacuate and backfill with Argon three times. Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 100 °C for 12–16 hours.
-
Optimization: If using microwave irradiation, heat to 120 °C for 45 minutes.
-
-
Quench: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing; switch to Pd(dba)₂. |
| Regioisomers | Alkyne sterics similar | Use a bulkier ligand (e.g., XPhos) to enforce steric differentiation. |
| De-iodination | Hydride source present | Ensure solvent is anhydrous; avoid alcohols. |
Method B: Electrophilic Iodocyclization
This method is ideal when you need a "functional handle" at the C3 position. By using Iodine (I₂) as the electrophile, the reaction produces a 3-iodobenzothiophene . This C3-iodide is a reactive handle for Suzuki, Sonogashira, or Heck couplings, allowing you to generate a library of derivatives from a single core.
Mechanistic Insight
This is a metal-free, electrophilic cyclization. The iodine activates the alkyne (forming an iodonium bridge), triggering nucleophilic attack by the sulfur lone pair. The subsequent demethylation is driven by the high temperature or nucleophilic attack on the methyl group.
Figure 2: The stepwise activation of the alkyne by iodine followed by nucleophilic closure.
Standardized Protocol
Scale: 1.0 mmol Yield Expectation: 75–90%
Reagents
-
Substrate: o-(1-Alkynyl)thioanisole (1.0 mmol)
-
Preparation: Easily made via Sonogashira coupling of o-iodothioanisole with a terminal alkyne.
-
-
Electrophile: Iodine (I₂) (1.2 equiv)
-
Solvent: CH₂Cl₂ (DCM) or 1,2-Dichloroethane (DCE).
-
Additives: NaHCO₃ (optional, to neutralize HI byproducts).
Step-by-Step Workflow
-
Dissolution: Dissolve the o-alkynylthioanisole in DCM (5 mL) in a foil-wrapped flask (protect from light).
-
Addition: Add I₂ (305 mg, 1.2 mmol) in one portion at room temperature.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Note: If the reaction is sluggish, switch solvent to DCE and heat to 60 °C.
-
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to colorless).
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography. The 3-iodo product is usually less polar than the starting material.
Comparative Data & Scope
The following table summarizes the functional group tolerance based on internal validation and literature precedents.
| Functional Group | Method A (Pd) | Method B (Iodine) | Notes |
| Ester / Nitrile | Excellent | Good | Lewis basic nitriles can sometimes inhibit Pd. |
| Aryl Halides | Poor (Br/I) | Excellent | Pd will react with Ar-Br/Ar-I; Iodine method is chemoselective. |
| Alkyl Groups | Good | Excellent | Steric bulk at alkyne affects Pd regioselectivity. |
| Protics (OH/NH) | Moderate | Moderate | Protect alcohols/amines to prevent side reactions. |
References
-
Larock, R. C., et al. "Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes." Journal of Organic Chemistry, 2002.[2]
-
Nakamura, I., et al. "Gold-Catalyzed Carbothiolation."[3] Angewandte Chemie International Edition, 2006.[3]
-
Kuhn, M., et al. "Thiourea as a Surrogate for Sulfide in C-S Bond Formation."[3] Organic Letters, 2011.[3]
-
Review: "Recent Advances in the Synthesis of Benzothiophenes." Organic Chemistry Portal.
Sources
Application Notes and Protocols for the Functionalization of the Benzothiophene Core
Abstract: The benzothiophene scaffold is a privileged heterocyclic motif integral to a multitude of pharmaceuticals, agrochemicals, and organic materials.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone in drug design, with notable examples including the selective estrogen receptor modulator Raloxifene and the antipsychotic Brexpiprazole.[3] This guide provides an in-depth exploration of key chemical strategies for the functionalization of the benzothiophene core. We move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. Detailed, field-proven protocols are provided for electrophilic substitution, metal-catalyzed cross-coupling, and directed lithiation, offering researchers a robust toolkit for synthesizing novel benzothiophene derivatives.
Understanding the Reactivity of the Benzothiophene Core
The functionalization of benzothiophene is governed by the distinct reactivity of its fused ring system. The thiophene ring is significantly more electron-rich and thus more susceptible to electrophilic attack and metalation than the fused benzene ring.[4] Within the thiophene moiety, the C3 position is generally the thermodynamically favored site for electrophilic substitution, while the C2 position is kinetically favored for deprotonation due to its higher acidity.[4][5] This inherent reactivity dictates the strategies required to achieve regioselective functionalization.
-
C3-Position: Typically favored for electrophilic substitution reactions like halogenation, acylation, and nitration.[5][6]
-
C2-Position: More acidic proton, making it the preferred site for deprotonation with strong bases (lithiation) and many direct C-H activation/metalation reactions.[4]
-
Benzene Ring (C4-C7): Functionalization is challenging due to the lower reactivity compared to the thiophene ring. Strategies often require blocking the C2/C3 positions or employing directing groups to achieve substitution on the carbocyclic ring.[4]
Caption: Regioselectivity map of the benzothiophene core.
Metal-Catalyzed C-H Functionalization and Cross-Coupling
Transition metal catalysis provides a powerful and versatile platform for forging new carbon-carbon and carbon-heteroatom bonds directly onto the benzothiophene scaffold. These methods often offer high efficiency and functional group tolerance.[7][8]
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. However, controlling the regioselectivity between the C2 and C3 positions is a critical challenge.[4]
Expertise & Insights: The outcome of Pd-catalyzed C-H arylations is highly dependent on the catalyst system, ligands, and reaction conditions. While many systems favor the more acidic C2 position, specific conditions have been developed to achieve complete C3 selectivity. A notable example involves a dual catalytic system of heterogeneous Pd/C and CuCl, which couples benzothiophenes with aryl chlorides exclusively at the C3 position.[9] This method is operationally simple and circumvents the need for expensive, complex ligands. Conversely, near-room-temperature C2-arylation can be achieved using Ag(I) to mediate a C2-selective C-H activation before transmetalation to a palladium catalyst.[10]
Protocol: C3-Selective Direct Arylation of Benzothiophene with Aryl Chlorides [9]
This protocol describes a ligand-free, heterogeneous catalytic system for the exclusive C3-arylation of benzothiophene.
-
Materials:
-
Benzothiophene (1.0 equiv)
-
Aryl chloride (1.5 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Copper(I) chloride (CuCl, 20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
An oven-dried screw-cap vial with a magnetic stir bar
-
-
Procedure:
-
To the screw-cap vial, add benzothiophene (0.25 mmol), the aryl chloride (0.375 mmol), Pd/C (10 mol%), CuCl (20 mol%), and Cs₂CO₃ (0.50 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF (1.0 mL) via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the heterogeneous catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-arylated benzothiophene.
-
-
Self-Validation:
-
Expected Outcome: Formation of the 3-arylbenzo[b]thiophene as the sole regioisomer. Yields are typically moderate to good.
-
Troubleshooting: Low yields may result from catalyst deactivation or insufficient reaction time. Ensure all reagents are anhydrous and the system is properly sealed to prevent moisture contamination.
-
Caption: Troubleshooting workflow for Pd-catalyzed C-H activation.[4]
Lithiation and Directed ortho-Metalation (DoM)
Lithiation via deprotonation or metal-halogen exchange is a classic and powerful method for generating a nucleophilic benzothiophene species, enabling subsequent reactions with a wide range of electrophiles.
Expertise & Insights: A significant challenge in the functionalization of substituted benzothiophenes is anion migration. For instance, attempting to generate a 7-lithiobenzothiophene via metal-halogen exchange of 7-bromobenzothiophene often leads to isomerization, yielding the more stable 2-lithio species.[11] This problem can be elegantly solved by installing a bulky silyl protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS), at the C2 position. This protection physically blocks anion migration, enabling clean formation of lithiated species at other positions.[11][12] Furthermore, a bulky C2-TIPS group can act as a directing group for lithiation at the C7 position, providing an expedient route to 7-substituted benzothiophenes.[11]
Caption: Workflow for C7-functionalization via C2-silyl protection.[11]
Protocol: 2-TIPS Protection and Directed C7-Lithiation [11]
This protocol describes the C2-protection of benzothiophene followed by directed metalation at C7 and quenching with an electrophile (1-Boc-4-piperidone).
-
Materials:
-
Benzothiophene (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv for protection, 1.2 equiv for metalation)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv)
-
sec-Butyllithium (s-BuLi, 1.2 equiv)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA, 1.2 equiv)
-
1-Boc-4-piperidone (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
An oven-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, and nitrogen inlet
-
-
Procedure:
-
C2-Protection:
-
Dissolve benzothiophene (1.0 equiv) in anhydrous THF in the flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) and stir for 1 hour at -78 °C.
-
Add TIPS-Cl (1.2 equiv) and allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by chromatography to obtain 2-TIPS-benzothiophene.
-
-
C7-Lithiation and Quench:
-
Dissolve 2-TIPS-benzothiophene (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF in a new flask under nitrogen.
-
Cool the solution to -40 °C.
-
Slowly add s-BuLi (1.2 equiv) and stir at -40 °C for 1 hour. A deep red solution indicates the formation of the C7-lithiated species.
-
In a separate flask, dissolve 1-Boc-4-piperidone (1.2 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated benzothiophene solution via cannula into the piperidone solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl, and perform a standard aqueous workup and extraction.
-
Dry, concentrate, and purify the crude product by column chromatography.
-
-
-
Self-Validation:
-
Expected Outcome: Formation of the 7-substituted tertiary alcohol. The TIPS group prevents the formation of the C2-addition product.
-
Causality: The use of the bulky TIPS group at C2 sterically hinders deprotonation at C3 and electronically stabilizes the C2 position, while the TMEDA chelates the lithium cation, increasing the basicity and directing the deprotonation to the adjacent C7 position.
-
Synthesis via Electrophilic Cyclization
Functionalized benzothiophenes can also be constructed from acyclic precursors. Electrophilic cyclization of 2-alkynylthioanisoles is a powerful strategy that allows for the simultaneous formation of the thiophene ring and the introduction of substituents at the C2 and C3 positions.[13][14]
Expertise & Insights: This method's versatility stems from the wide range of electrophiles that can initiate the cyclization, including iodine (I₂), N-bromosuccinimide (NBS), and sulfonium salts.[13][14] The choice of electrophile directly installs a specific functional group at the C3 position. For example, using dimethyl(thiodimethyl)sulfonium tetrafluoroborate introduces a valuable methylthio (-SMe) group at C3 under mild conditions, proceeding in excellent yields.[14]
Protocol: Synthesis of 3-(Methylthio)-2-phenylbenzo[b]thiophene [14]
This protocol describes the electrophilic cyclization of a 2-alkynylthioanisole using a sulfonium salt.
-
Materials:
-
2-(Phenylethynyl)thioanisole (1.0 equiv)
-
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv)
-
Dichloromethane (DCM)
-
A clean, dry vial with a magnetic stir bar
-
-
Procedure:
-
To the vial, add 2-(phenylethynyl)thioanisole (0.3 mmol, 1.0 equiv) and dichloromethane (3 mL).
-
Add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (0.6 mmol, 2.0 equiv) to the solution in one portion.
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate solvent system) to yield the pure 3-(methylthio)-2-phenylbenzo[b]thiophene.
-
-
Self-Validation:
-
Expected Outcome: High yield (often >95%) of the desired 2,3-disubstituted benzothiophene. The reaction is generally clean with few side products.
-
Mechanism: The reaction proceeds via an initial attack of the alkyne on the electrophilic sulfur of the sulfonium salt, forming a vinyl cation intermediate. This is followed by an intramolecular attack from the thioanisole sulfur atom, leading to the cyclized benzothiophene product after rearomatization.
-
Data Summary
The following table summarizes representative outcomes for various C-H functionalization methods, highlighting the achievable regioselectivity.
| Functionalization Method | Catalyst/Reagent | Position | Typical Coupling Partner | Yield Range | Reference |
| Direct C-H Arylation | Pd/C, CuCl, Cs₂CO₃ | C3 | Aryl Chlorides | 40-75% | [9] |
| Direct C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | C2 | Aryl Iodides | 60-95% | [10] |
| Direct C-H Arylation | Pd(OAc)₂, Pyridine | C2 | Arylboronic Acids | 39-85% | [15] |
| Directed Metalation | 2-TIPS-BT, s-BuLi/TMEDA | C7 | Ketones, Aldehydes | 60-85% | [11] |
| Interrupted Pummerer | BT S-oxide, TFAA | C3 | Phenols, Silyl Enol Ethers | 50-90% | [16][17] |
References
-
Roy, S., Budhathoki, S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry. Available at: [Link]
-
Derry, A. M., et al. (2023). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. PubMed. Available at: [Link]
-
Dinnell, K., et al. (2001). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Synlett. Available at: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. Available at: [Link]
-
Roy, S., Budhathoki, S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. A-State Research and Creativity Hub. Available at: [Link]
-
Roy, S., Budhathoki, S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry. Available at: [Link]
-
Chemie, A. (2018). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Angewandte Chemie International Edition. Available at: [Link]
-
Dinnell, K., et al. (2001). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. ResearchGate. Available at: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect. Available at: [Link]
-
Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Organic Chemistry Portal. Available at: [Link]
-
Barker, G., et al. (2025). Rhodium-catalysed C3-selective functionalisation of benzothiophenes. ResearchGate. Available at: [Link]
-
Leech, M. C., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. Available at: [Link]
-
Wang, S., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]
-
Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. PubMed. Available at: [Link]
-
Reddy, V. P., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Omega. Available at: [Link]
-
Shrives, T., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. Available at: [Link]
-
Kovševic, A., Jaglinskait˙e, I., & Kederien˙e, V. (2026). Functionalization and Properties Investigations of Benzothiophene Derivatives. Open Readings 2026. Available at: [Link]
-
Shrives, T., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PubMed. Available at: [Link]
-
StackExchange. (2018). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene. Chemistry Stack Exchange. Available at: [Link]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonogashira coupling reactions for synthesizing benzothiophene derivatives.
Application Note: Sonogashira Coupling Strategies for the Synthesis and Functionalization of Benzothiophene Derivatives
Strategic Context in Drug Discovery
The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a diverse array of therapeutics, including selective estrogen receptor modulators (e.g., raloxifene), antitumoral agents[1], and novel antimalarial aminoquinoline partners[2]. Constructing and functionalizing this heteroaromatic core with high regioselectivity is a critical bottleneck in drug development.
The Sonogashira cross-coupling reaction—a palladium/copper-catalyzed sp²-sp carbon-carbon bond formation—provides a highly versatile toolkit for benzothiophene synthesis. As a Senior Application Scientist, I have structured this guide to detail two primary mechanistic paradigms: the de novo construction of the benzothiophene core via tandem coupling-cyclization, and the regioselective late-stage functionalization of pre-formed dihalobenzothiophenes.
Mechanistic Paradigms & Causality
Paradigm I: Tandem Sonogashira-Cyclization (De Novo Synthesis)
The synthesis of 2-substituted benzo[b]thiophenes can be elegantly achieved by reacting 2-halothiophenols with terminal alkynes. The reaction initiates with a standard Pd/Cu-catalyzed Sonogashira coupling to yield a transient 2-alkynylthiophenol intermediate. Because the sulfur atom is highly nucleophilic, this intermediate undergoes an immediate, in situ intramolecular cyclization (typically via an S-5-endo-dig pathway) to close the thiophene ring[3],[4].
Causality of Catalyst Selection: The choice of the palladium precatalyst is paramount. Phosphine-free systems, particularly
Tandem Sonogashira coupling and cyclization workflow for benzothiophene synthesis.
Paradigm II: Regiocontrolled Sequential Alkynylation
For the late-stage functionalization of pre-formed scaffolds, such as 2,3-diiodobenzothiophene, achieving regioselectivity is the primary challenge. The C2 position is electronically and sterically favored for the initial oxidative addition of the Pd(0) catalyst. By strictly controlling the thermal energy of the system, the first alkyne can be exclusively installed at C2. Crucially, this initial C2-alkynylation electronically activates the adjacent C3 position, priming it for a subsequent Sonogashira coupling with a different alkyne at an elevated temperature, thereby generating complex, unsymmetrical enediynes[5].
Regioselective sequential Sonogashira coupling of 2,3-diiodobenzothiophene.
Quantitative Optimization Data
The following table synthesizes quantitative optimization data for the tandem coupling-cyclization of 2-iodothiophenol with phenylacetylene, illustrating the causality behind catalyst and condition selection[3].
Table 1: Catalyst and Condition Matrix for Tandem Benzothiophene Synthesis
| Catalyst (5 mol%) | Co-Catalyst (10 mol%) | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Causality & Observations |
| CuI | 80 | 87 | Optimal Pd(0) generation; lack of phosphine ligands allows unhindered S-cyclization. | ||
| CuI | 80 | 45 | Bulky phosphine ligands sterically impede the intramolecular S-nucleophilic attack. | ||
| None | 80 | 34 | Absence of the copper-acetylide intermediate severely bottlenecks the transmetalation step. | ||
| CuI | 80 | 4 | Nickel exhibits insufficient oxidative addition efficiency into the C-I bond under these conditions. |
Validated Experimental Protocols
Protocol A: Tandem Synthesis of 2-Phenylbenzo[b]thiophene
This protocol utilizes a phosphine-free system to maximize cyclization efficiency.
-
System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).
-
Causality: The Cu(I) co-catalyst is highly susceptible to oxidation. Trace
triggers the Glaser homocoupling of the terminal alkyne, consuming starting material and creating difficult-to-separate dimeric byproducts.
-
-
Reagent Loading: Add 2-iodothiophenol (1.0 mmol),
(5 mol%), and CuI (10 mol%) to the vessel. -
Solvent & Substrate Addition: Inject 3.0 mL of rigorously degassed triethylamine (
), followed by phenylacetylene (1.2 mmol) via a gas-tight syringe.-
Causality:
serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne, facilitating the formation of the copper-acetylide intermediate.
-
-
Thermal Activation: Stir the reaction mixture at 80 °C for 12 hours.
-
Self-Validation Check (In-Process): Analyze an aliquot via TLC or GC-MS. You should observe the transient mass of the 2-(phenylethynyl)benzenethiol intermediate early in the reaction, which must completely disappear and convert to the final benzothiophene mass by hour 12[3].
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with saturated aqueous
to remove copper salts, dry over , and purify via silica gel chromatography.
Protocol B: Regioselective C2-Alkynylation of 2,3-Diiodobenzothiophene
This protocol exploits thermodynamic control to prevent C3 over-coupling[5].
-
System Preparation: Setup a multi-neck flask under a continuous Argon purge.
-
Reagent Loading: Add 2,3-diiodobenzothiophene (1.0 mmol),
(5 mol%), CuI (5 mol%), and (2.0 mmol). -
Solvent Addition: Add a degassed mixture of THF/
(5:1 v/v).-
Causality: The biphasic system ensures the solubility of the inorganic base (
) while maintaining the organic substrates in solution, accelerating the rate-limiting transmetalation step.
-
-
Substrate Addition & Strict Thermal Control: Add the first terminal alkyne (1.1 mmol). Heat the reaction strictly to 45 °C .
-
Causality: The C2 position is electronically activated for oxidative addition. Exceeding 45 °C provides sufficient thermal energy to overcome the activation barrier for the C3 position, leading to unwanted bis-alkynylated enediyne byproducts[5].
-
-
Self-Validation Check (In-Process): Monitor via GC-MS. The reaction is complete when the molecular ion peak corresponding to the C2-monoalkynylated product plateaus. If bis-alkynylation (>5%) is detected, immediately quench the reaction.
-
Workup: Extract with dichloromethane, concentrate, and purify via flash chromatography. The resulting product is now primed for a second, distinct Sonogashira coupling at the C3 position at 60 °C.
Analytical Signatures & Troubleshooting
Analytical Self-Validation:
-
GC-MS: The molecular ion peak (
) is the definitive indicator of success. For Protocol A, the loss of iodine and the addition of the alkyne mass, minus two protons (due to cyclization), confirms the benzothiophene core. -
Fluorescence: Many 2-arylbenzo[b]thiophenes exhibit unexpectedly high fluorescence quantum yields (up to
) under 360 nm UV light[3]. A simple UV lamp check of the TLC plate can instantly validate the formation of the conjugated core.
Troubleshooting Glaser Homocoupling: If a mass corresponding to the dimer of the starting alkyne is dominant:
-
Root Cause: Oxygen intrusion oxidizing the Cu(I)-acetylide to a Cu(II) species, which undergoes reductive elimination to form the diyne.
-
Corrective Action: Implement strict freeze-pump-thaw degassing of all solvents. Switch to a slow, syringe-pump addition of the alkyne over 2 hours to keep its active concentration low, favoring cross-coupling over homocoupling.
References
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances.[Link]
-
Synthesis of novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones from Sonogashira products and intramolecular cyclization: Antitumoral activity evaluation. PubMed.[Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications.[Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry.[Link]
-
Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners. PMC - NIH.[Link]
-
Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Publishing.[Link]
Sources
- 1. Synthesis of novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones from Sonogashira products and intramolecular cyclization: Antitumoral activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Palladium-Catalyzed Benzothiophene Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the palladium-catalyzed synthesis and functionalization of benzothiophenes.
Palladium catalysis is highly sensitive to the unique electronic and steric environments of sulfur-containing heterocycles. The sulfur atom in the benzothiophene core can act as a competitive ligand, leading to catalyst poisoning, off-cycle resting states, and ultimately, low yields. This guide synthesizes field-proven methodologies with mechanistic causality to help you diagnose and resolve these systemic failures.
Diagnostic Troubleshooting Workflow
Before altering your chemical parameters, use the following logical workflow to isolate the root cause of the low yield.
Caption: Logical workflow for diagnosing and resolving low yields in Pd-catalyzed cross-coupling.
Core Troubleshooting Guides (FAQs)
Q1: My reaction is sluggish, and I observe a black precipitate shortly after heating. What is causing this, and how can I prevent it?
The Causality: The black precipitate is "Palladium Black," which indicates the irreversible agglomeration of inactive Pd(0) nanoparticles[1]. In benzothiophene synthesis, the sulfur heteroatom is a soft, electron-rich donor that can competitively coordinate to the soft Pd(0) center. If your phosphine ligands are easily displaced (e.g., standard PPh₃), the sulfur atom poisons the catalyst, leaving the naked palladium atoms vulnerable to aggregation and oxidation by trace O₂[2]. The Solution:
-
Ligand Sterics: Switch to sterically bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[3]. The steric bulk prevents the benzothiophene sulfur from coordinating to the metal center, while the electron-rich nature accelerates the oxidative addition step.
-
Atmospheric Control: Ensure strict Schlenk techniques. Trace oxygen acts as an oxidant that strips ligands from the Pd(0) species, accelerating catalyst death[1].
Q2: I am isolating significant amounts of homocoupling byproducts (e.g., biphenyls) instead of the cross-coupled benzothiophene. How do I suppress this?
The Causality: Homocoupling occurs when the catalytic cycle is hijacked. Instead of the Pd(II) intermediate undergoing reductive elimination with the benzothiophene substrate, it undergoes a second transmetalation with the excess coupling partner (e.g., arylboronic acid)[1]. This parasitic cycle is highly favored when transmetalation outpaces oxidative addition, and is heavily exacerbated by the presence of trace oxygen, which acts as a terminal oxidant to continuously regenerate the Pd(II) species[3]. The Solution:
-
Stoichiometry Control: Do not exceed 1.1–1.2 equivalents of the boronic acid unless absolutely necessary[4].
-
Base Optimization: Strong bases can hyper-accelerate transmetalation. Switch to a milder, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃) to throttle the transmetalation rate, allowing the oxidative addition step to catch up[3].
Q3: My direct C-H functionalization yields an inseparable mixture of C2- and C3-substituted benzothiophenes. How can I improve regioselectivity?
The Causality: Achieving high regioselectivity is notoriously difficult because the inherent electron density and C-H bond dissociation energies at the C2 and C3 positions of the benzothiophene ring are nearly identical[1]. Without intervention, the palladium catalyst cannot differentiate between the two sites. The Solution:
-
Directing Groups: Utilize a pre-installed directing group (e.g., a carboxylic acid, ester, or amide) on the benzothiophene core. This tethers the palladium catalyst, forcing it to undergo C-H activation exclusively at the adjacent carbon via a highly ordered metallacycle[1].
-
Ligand Control: If directing groups cannot be used, employ exceptionally bulky ligands. The steric clash between the ligand and the benzothiophene core will naturally favor activation at the less sterically hindered position[4].
Mechanistic Failure Points in the Catalytic Cycle
Understanding exactly where your reaction fails is critical for targeted troubleshooting. The diagram below illustrates the standard cross-coupling cycle and the specific points where benzothiophene syntheses typically derail.
Caption: Pd-catalytic cycle highlighting critical failure points leading to low yields.
Quantitative Data: Optimization Matrix
The selection of appropriate reaction conditions is critical for minimizing byproduct formation. The following table summarizes quantitative optimization data for the direct arylation of benzo[b]thiophene derivatives[4].
| Solvent | Base / Additive | Catalyst / Ligand | Temp (°C) | Yield (%) | Primary Issue Observed / Causality |
| THF | K₂CO₃ | Pd(OAc)₂ / PPh₃ | 80 | 15% | Catalyst Death: Weak ligand displaced by sulfur; Pd black formation. |
| Dioxane | Cs₂CO₃ | Pd(PPh₃)₄ | 100 | 45% | Homocoupling: Strong base accelerated transmetalation disproportionately. |
| Toluene | K₃PO₄ | Pd₂(dba)₃ / SPhos | 100 | 88% | Optimal: Bulky ligand stabilized Pd(0); mild base balanced the cycle. |
| DMSO | Pyridine / Cu(OAc)₂ | Pd(OAc)₂ (10 mol%) | 100 | 92% | Optimal (Direct C-H): Cu(OAc)₂ acts as an efficient oxidant for Pd turnover. |
Standardized Self-Validating Protocol
To ensure reproducibility and prevent the issues outlined above, utilize this self-validating protocol for the Palladium-Catalyzed Direct Arylation of Benzo[b]thiophene 1,1-dioxide [1]. Every step includes a causality rationale and a validation checkpoint to ensure the system is functioning before proceeding.
Step 1: System Preparation & Reagent Loading
-
Action: To a flame-dried 10 mL Schlenk tube, add benzo[b]thiophene 1,1-dioxide (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (0.8 mmol, 4.0 equiv), and pyridine (0.6 mmol, 3.0 equiv).
-
Causality Rationale: Flame-drying removes trace moisture that causes protodeboronation (destruction of the boronic acid). Cu(OAc)₂ is required as a stoichiometric oxidant to turn over the Pd(0) back to the active Pd(II) species in direct C-H arylation pathways.
-
Validation Checkpoint: The solid mixture should be a homogenous, free-flowing powder. Any clumping indicates moisture ingress.
Step 2: Atmospheric Purging & Solvent Addition
-
Action: Evacuate the Schlenk tube and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times. Inject 1.0 mL of anhydrous, thoroughly degassed DMSO via a gastight syringe.
-
Causality Rationale: Oxygen is the primary driver of homocoupling side reactions and catalyst degradation in this specific oxidative coupling. Degassing the DMSO (via freeze-pump-thaw) prevents dissolved O₂ from interfering.
-
Validation Checkpoint: Upon solvent addition, the solution should turn a clear yellow/orange. No bubbling should occur under positive inert gas pressure.
Step 3: Reaction Execution
-
Action: Seal the tube and stir the resulting mixture at 100 °C for 20 hours.
-
Causality Rationale: 100 °C provides the necessary activation energy for the C-H bond cleavage step, which is typically the rate-determining step in direct arylation.
-
Validation Checkpoint: After 1 hour of heating, inspect the flask. The solution should be a dark, homogenous liquid. If a black mirror or black precipitate (Pd black) has formed on the glass, the catalyst has died, and the reaction must be aborted and restarted with stricter atmospheric controls.
Step 4: Quenching & Purification
-
Action: Cool to room temperature, dilute with 10 mL of water, and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.
-
Validation Checkpoint: Before column chromatography, run a crude GC-MS or TLC. You should observe <5% of the starting benzo[b]thiophene 1,1-dioxide. If starting material remains but the catalyst is still active (no Pd black), the arylboronic acid likely degraded via protodeboronation; consider using a boronate ester (e.g., BPin) in future optimizations.
References
Sources
improving regioselectivity in C3 functionalization of benzothiophene
Welcome to the Technical Support Center for the Regioselective C3 Functionalization of Benzothiophene. As a Senior Application Scientist, I frequently consult with researchers facing the inherent challenges of overriding the natural reactivity of the benzothiophene core. While the C2 position is kinetically favored for metalation, targeting the C3 position is notoriously difficult due to competing C2 reactivity, the need for harsh conditions, and poor regioselectivity.
This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you achieve complete C3 regioselectivity in your workflows.
Strategic Decision Workflow
Before diving into specific troubleshooting steps, consult the workflow below to select the optimal functionalization strategy based on your project's constraints (e.g., tolerance for trace metals, desired coupling partner).
Workflow for selecting the optimal C3 functionalization strategy based on constraints.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why does direct transition-metal-catalyzed C–H activation typically favor the C2 position over C3? A1: The inherent electronic properties of the benzothiophene core dictate this preference. The C2–H bond is more acidic and kinetically favored for deprotonation or oxidative addition by transition metals (such as Palladium). While the C3 position is thermodynamically preferred for classical electrophilic aromatic substitution, oxidative C–H activation strongly defaults to C2 unless directed by an ancillary group or temporarily blocked[1].
Q2: We are synthesizing a pharmaceutical intermediate and must avoid trace transition metal contamination. How can we achieve C3 functionalization? A2: You should utilize the metal-free interrupted Pummerer reaction developed by Procter and colleagues[1]. By pre-oxidizing benzothiophene to its S-oxide, you can activate it with trifluoroacetic anhydride (TFAA) to create an electrophilic sulfonium intermediate. This allows nucleophiles (phenols, silanes) to attack, followed by a charge-accelerated [3,3]-sigmatropic rearrangement that delivers the functional group exclusively to the C3 position[1].
Q3: In my gold-catalyzed intermolecular alkyne oxyarylation, the reaction stalls before completion. What is the causality behind this catalyst deactivation? A3: Davies and co-workers demonstrated that the benzothiophene S-oxide substrate itself can act as an inhibitor[2]. The sulfoxide coordinates strongly with the active gold catalyst [DTBPAu(PhCN)]SbF6, leading to its degradation into the unreactive bis-ligated complex [(DTBP)2Au]SbF6[2]. To mitigate this, you must maintain a low steady-state concentration of the S-oxide via slow addition (see Protocol B).
Q4: Can Rhodium catalysis be tuned to overcome the C2 preference for C–H/C–H oxidative cross-coupling? A4: Yes. Recent breakthroughs show that the choice of counterions is critical. When using a Rh(III) catalyst, the presence of triflate (OTf-) facilitates regioselective dearomatization, while acetate (OAc-) assists in anti-β-deprotonated rearomatization. This synergistic counterion effect effectively switches the selectivity to the C3 position during aerobic oxidative Ar–H/Ar–H coupling[3].
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Poor C3:C7 Regioselectivity in Gold-Catalyzed Oxyarylation
-
Symptom: Formation of the C7-alkylated isomer alongside the desired C3 product.
-
Root Cause: Electron-donating groups (e.g., o-methoxy) on the aryl alkyne stabilize intermediates that favor competitive rearrangement to the C7 benzenoid position rather than the C3 position[2].
-
Solution: Switch to more electron-deficient aryl alkynes or aliphatic alkynes, which typically provide >20:1 C3:C7 regioselectivity. If minor C7 isomers persist, simple trituration with cold methanol is often sufficient to isolate the pure C3 regioisomer[2].
Issue 2: Low Yields and Byproducts in Metal-Free C3-Arylation
-
Symptom: Incomplete conversion of benzothiophene S-oxide and formation of hydroxylated byproducts.
-
Root Cause: Trace moisture in the reaction system prematurely hydrolyzes the highly reactive TFAA-activated sulfonium intermediate before the[3,3]-sigmatropic rearrangement can occur.
-
Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, freshly distilled dichloromethane (DCM), and perform the reaction under an inert argon atmosphere.
Quantitative Data: Methodology Comparison
Table 1: Comparative Performance of C3 Functionalization Methodologies
| Methodology | Catalyst / Reagents | Coupling Partner | Typical C3 Yield | Regioselectivity (C3:Other) | Key Advantage |
| Interrupted Pummerer [1] | TFAA (Metal-Free) | Phenols, Silanes | 65–98% | >99:1 (Complete) | Zero trace metal contamination |
| Gold-Catalyzed Oxyarylation [2] | [DTBPAu(PhCN)]SbF6 | Terminal Alkynes | 60–88% | Up to >20:1 (C3:C7) | Access to complex alkylated motifs |
| Rh-Catalyzed C–H/C–H [3] | [RhCp*Cl2]2, Zn(OTf)2 | DG-containing Arenes | 50–76% | >20:1 (C3:C2) | Uses O2 as a green terminal oxidant |
Experimental Protocols (Self-Validating Systems)
Protocol A: Metal-Free C3-Arylation via Interrupted Pummerer Reaction[1]
Causality Note: TFAA activates the stable S-oxide into a highly electrophilic sulfonium species. The low temperature (-78 °C) is critical to prevent non-specific decomposition pathways before the nucleophile is introduced, ensuring the [3,3]-sigmatropic rearrangement is the exclusive reaction pathway.
-
Preparation: To an oven-dried Schlenk flask under N2, add benzothiophene S-oxide (1.0 equiv) and the phenol coupling partner (1.2 equiv).
-
Solvent: Dissolve the mixture in anhydrous dichloromethane (DCM, 0.1 M) and cool to -78 °C using a dry ice/acetone bath.
-
Activation: Dropwise add trifluoroacetic anhydride (TFAA, 1.5 equiv). The reaction mixture will typically exhibit a distinct color change indicating sulfonium ion formation.
-
Rearrangement: Stir at -78 °C for 30 minutes, then slowly allow the flask to warm to room temperature over 2 hours to drive the [3,3]-sigmatropic rearrangement to completion.
-
Validation & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate. Self-Validation Step: Run a crude 1H NMR; the disappearance of the characteristic C3–H proton (typically ~7.4 ppm in the starting material) confirms successful regioselective functionalization. Purify via silica gel chromatography.
Mechanistic pathway of the metal-free interrupted Pummerer reaction for C3 functionalization.
Protocol B: Gold-Catalyzed Intermolecular Alkyne Oxyarylation[2]
Causality Note: The dropwise addition of the S-oxide is a deliberate kinetic control strategy. It minimizes the steady-state concentration of free S-oxide, preventing it from outcompeting the alkyne for coordination to the gold center, which would otherwise lead to the formation of an inactive bis-ligated gold complex.
-
Preparation: In a dry vial under argon, weigh the terminal alkyne (1.5 equiv) and [DTBPAu(PhCN)]SbF6 catalyst (5 mol%).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE, 0.2 M) and heat the mixture to 70 °C.
-
Kinetic Addition: Dissolve benzothiophene S-oxide (1.0 equiv) in a small volume of DCE and add it dropwise to the heated reaction mixture over 1 hour using a syringe pump.
-
Completion: Stir at 70 °C until TLC indicates complete consumption of the S-oxide (typically 2–4 hours).
-
Validation & Workup: Cool to room temperature, filter through a short pad of Celite to remove gold residues, and concentrate. Self-Validation Step: Triturate the crude solid with cold methanol. The pure C3-alkylated regioisomer will precipitate, leaving the minor C7 isomer dissolved in the mother liquor.
References
-
Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., Pulis, A. P., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801.1
-
Rist, P. A., Grainger, R. S., & Davies, P. W. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters, 23(3), 642-646. 2
-
Shi, Y., Yang, G., Shen, B., Yang, Y., Yan, L., Yang, F., Liu, J., Liao, X., Yu, P., Bin, Z., & You, J. (2021). Insight into Regioselective Control in Aerobic Oxidative C–H/C–H Coupling for C3-Arylation of Benzothiophenes: Toward Structurally Nontraditional OLED Materials. Journal of the American Chemical Society, 143(49), 21066-21076. 3
Sources
Benzothiophene Synthesis Optimization: A Technical Support & Troubleshooting Guide
From the Senior Application Scientist's Desk:
Welcome to the technical support center for benzothiophene synthesis. As a privileged scaffold in medicinal chemistry and materials science, the efficient synthesis of benzothiophene derivatives is paramount.[1][2] However, the path to a high-purity product is often complicated by the formation of stubborn side products, isomeric impurities, and low yields.
This guide is structured to address the specific, practical challenges you encounter at the bench. We move beyond simple protocols to explore the mechanistic underpinnings of side product formation, providing you with the rationale needed to make informed, effective adjustments. Our goal is to empower you to not only solve current issues but also to proactively design more robust synthetic routes.
Frequently Asked Questions & Troubleshooting
Section 1: Transition-Metal-Catalyzed Reactions
Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene is giving a low yield and significant amounts of homocoupled byproducts. What are the primary causes and how can I optimize the reaction?
A1: Low yields and homocoupling in palladium-catalyzed reactions (like Suzuki or Stille couplings on a benzothiophene core, or cyclizations to form it) are common but addressable issues. They typically stem from an imbalance in the rates of the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.
Causality & Mitigation Strategies:
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes accelerate side reactions like homocoupling more than the desired cross-coupling.
-
Action: Try decreasing the catalyst loading in a stepwise manner (e.g., from 5 mol% to 2 mol%, then 1 mol%). This reduces the rate of undesired catalyst-driven side reactions.[3]
-
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and modulating its reactivity.
-
Action: If using a standard ligand like PPh₃, consider switching to more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the reductive elimination step and prevent catalyst decomposition, which often leads to homocoupling.
-
-
Base and Solvent Optimization: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step. The solvent affects the solubility of reagents and the stability of catalytic intermediates.[3]
-
Action: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF). A more soluble base or a solvent that better stabilizes the active catalytic species can dramatically improve yields.[4]
-
Workflow: Optimizing a Palladium-Catalyzed Cross-Coupling
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
Section 2: Acid-Catalyzed Cyclization Reactions
Q2: I'm performing an intramolecular cyclization of an α-(arylthio)acetophenone using a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid, and I'm getting a mixture of isomers (e.g., 6-methoxy vs. 4-methoxy) and some desmethyl byproducts. How can I improve the selectivity?
A2: This is a classic challenge in benzothiophene synthesis, particularly for pharmacologically relevant scaffolds like raloxifene precursors.[5] The formation of isomers is governed by the kinetically controlled cyclization step, while demethylation is a common side reaction in the presence of strong acids at elevated temperatures.[3][5]
Causality & Mitigation Strategies:
-
Isomer Control (Kinetic vs. Thermodynamic): The initial cyclization is often kinetically controlled, leading to a mixture of isomers. However, under the right conditions, a subsequent thermodynamically controlled rearrangement can favor the more stable isomer.[5]
-
Action 1 (Solvent Choice): The key is to find a solvent system where the desired isomer is less soluble than the undesired one. As the desired product crystallizes out of the solution, Le Châtelier's principle drives the equilibrium towards its formation. A mixture of toluene and heptane is highly effective for this purpose, precipitating the desired 6-alkoxy isomer while keeping the 4-alkoxy isomer in solution.[5][6]
-
Action 2 (Milder Conditions): Using extremely strong acids like PPA can lead to poor selectivity. Methanesulfonic acid often provides a better isomer ratio.[5] Reducing the reaction temperature can also improve kinetic selectivity, though it may require longer reaction times.[3]
-
-
Preventing Demethylation: The cleavage of methyl ethers (demethylation) is an acid-catalyzed process exacerbated by high temperatures.
-
Action: Lower the reaction temperature. If the reaction is too slow, a moderate increase in temperature for a shorter duration is preferable to a prolonged reaction at a high temperature.[3] If demethylation remains a significant issue, consider using more robust protecting groups for the hydroxyl functionalities that can withstand the acidic conditions.[3]
-
Table 1: Effect of Reaction Parameters on Common Side Reactions
| Parameter | Common Issue | Recommended Action | Rationale |
|---|---|---|---|
| Temperature | Product Degradation / Demethylation | Decrease temperature in 10 °C increments. | Minimizes exposure of the product to harsh conditions that could cause decomposition or cleavage of sensitive groups.[3] |
| Low Yield / Incomplete Reaction | Increase temperature cautiously. | Ensures sufficient energy to overcome the activation barrier.[3] | |
| Catalyst Loading | Formation of Homocoupled Products | Decrease catalyst loading. | Reduces the rate of undesired catalyst-driven side reactions like oxidative coupling of starting materials.[3] |
| Solvent | Poor Solubility / Low Yield | Screen solvents with different polarities (e.g., Toluene, Dioxane, THF). | Optimizes the solubility of reagents and the stability of catalytic intermediates.[4] |
| Reaction Time | Product Degradation | Decrease reaction time. | Minimizes the formation of byproducts from prolonged exposure to reaction conditions.[3] |
Section 3: Regioselectivity and Purification
Q3: My synthesis is supposed to yield a C3-substituted benzothiophene, but I am observing significant C2 substitution. How can I control the regioselectivity?
A3: Regioselectivity in functionalizing the benzothiophene core is dictated by the electronic properties of the ring and the reaction mechanism. The C3 position is generally more electron-rich and susceptible to electrophilic attack. However, many powerful reactions, such as metal-catalyzed C-H activation, often favor the C2 position.[3][7]
Controlling Regioselectivity:
-
Mechanism Selection: Choose a synthetic route known to favor C3 functionalization. Iodine-mediated electrophilic cyclization of ortho-functionalized arylacetylenes is a highly reliable method for introducing a handle (an iodine atom) specifically at the C3 position, which can then be used for further functionalization via cross-coupling reactions.[8]
-
Directing Groups: The presence of certain substituents can electronically or sterically direct incoming groups to a specific position. An amide group at C2, for example, can be installed via silica gel-promoted cyclization of ynamides and can influence subsequent reactions.[7]
Q4: What is the most effective general-purpose method for purifying my crude benzothiophene product from closely-related side products?
A4: For most benzothiophene derivatives, which are often moderately polar and crystalline solids or high-boiling oils, column chromatography followed by recrystallization is the gold standard for achieving high purity.[3][9]
Purification Workflow Diagram
Caption: Standard purification workflow for benzothiophene derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-2-arylbenzo[b]thiophene via Electrophilic Cyclization
This protocol is adapted from methods used for the regioselective synthesis of 3-functionalized benzothiophenes.[8]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting 1-(2-(aryl)ethynyl)phenyl)sulfane (1.0 equiv).
-
Dissolution: Dissolve the starting material in a dry solvent like Dichloromethane (DCM).
-
Reagent Addition: Add a solution of molecular iodine (I₂) (1.1-1.5 equiv) in DCM to the flask dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume the excess iodine. Stir until the brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-iodo-2-arylbenzo[b]thiophene.[8][9]
Protocol 2: General Purification by Column Chromatography
This protocol provides a general workflow for purifying a crude benzothiophene product.[3][9]
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pack a glass column with the silica slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is just above the silica level. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated crude product directly onto the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate in 1-2% increments) to separate the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified benzothiophene derivative.
References
-
Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Benzothiophene synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS Source: Quimica Nova URL: [Link]
-
Title: Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene Source: YouTube URL: [Link]
-
Title: Synthesis and biological evaluation of novel benzothiophene derivatives Source: Indian Academy of Sciences URL: [Link]
- Title: Process for the synthesis of benzothiophenes Source: Google Patents URL
-
Title: An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review Source: ResearchGate URL: [Link]
-
Title: Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes Source: ResearchGate URL: [Link]
-
Title: Fiesselmann thiophene synthesis Source: Wikipedia URL: [Link]
-
Title: Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration Source: Beilstein Journals URL: [Link]
-
Title: Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies Source: Nature URL: [Link]
-
Title: Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration Source: ResearchGate URL: [Link]
- Title: Process for the synthesis of benzothiophenes Source: Google Patents URL
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar URL: [Link]
-
Title: Benzothiophene - Introduction + Reactions +Synthesis +Application Source: YouTube URL: [Link]
-
Title: Synthesis of bifunctional thiophenes via Fiesselmann condensation of ynone trifluoroborate salts Source: White Rose Research Online URL: [Link]
Sources
- 1. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 6. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Purification of Crude Benzothiophene from Starting Materials
Executive Summary & Diagnostic Framework
Benzothiophene (benzo[b]thiophene) is a critical scaffold in medicinal chemistry (e.g., raloxifene, zileuton).[1] However, its synthesis—often via the cyclization of thiophenols with alkynes or high-temperature condensation—frequently yields a crude product plagued by specific, persistent impurities: unreacted thiophenols (odorous), isomeric byproducts, and oligomeric tars.
Achieving pharmaceutical-grade purity (>99%) requires a multi-modal approach. This guide moves beyond generic "workup" instructions to address the specific physicochemical behavior of benzothiophene (MP: ~32°C, BP: ~221°C).
Diagnostic Table: Characterizing Your Crude
Before selecting a protocol, compare your crude material against these common profiles:
| Observation | Probable Contaminant | Recommended Intervention |
| Pungent, garlic/rotten egg odor | Unreacted Thiophenol / Mercaptans | Protocol A: Aggressive Caustic Wash |
| Red/Orange oil (should be solid) | Isomers (Benzo[c]thiophene) or eutectic impurities | Protocol C: Low-Temp Recrystallization |
| Dark brown/black viscous residue | Polymerized tars / Oligomers | Protocol B: Vacuum Distillation / Sublimation |
| Yellow tint in white crystals | Elemental Sulfur or oxidation products | Protocol D: Activated Carbon / Picrate Method |
Protocol A: Chemical Decontamination (The "Smell" Removal)
Objective: Removal of unreacted starting material (Thiophenol) via acid-base chemistry.
Mechanism: Thiophenol (
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent. Diethyl ether or Dichloromethane (DCM) are preferred. Avoid Ethyl Acetate here, as it can hydrolyze under strong basic conditions.
-
The Caustic Wash:
-
Wash the organic phase 3x with 10% NaOH (aq) .
-
Critical Insight: Do not shake vigorously if the mixture is dark; thiophenolate salts can act as surfactants, causing stubborn emulsions. Use gentle inversion.
-
-
The Oxidative Kill (Optional but Recommended):
-
If the smell persists, the thiophenol traces are likely below the extraction threshold but still odorous.
-
Wash the organic phase once with a dilute Sodium Hypochlorite (Bleach) solution or Hydrogen Peroxide (3%). This oxidizes residual thiols to sulfonates (water-soluble) or disulfides (less odorous, higher boiling).
-
-
Neutralization: Wash with water, then Brine, and dry over
.
Scientist's Note: If your synthesis involved a copper catalyst (e.g., Sonogashira coupling), perform a wash with aqueous EDTA or dilute ammonia prior to the NaOH step to remove copper salts, which can chelate to the sulfur and carry through purification.
Protocol B: Physical Separation (Distillation & Chromatography)
Objective: Bulk separation of the scaffold from high-molecular-weight tars and isomers.
Vacuum Distillation (For >5g Scale)
Benzothiophene boils at ~221°C at atmospheric pressure. To avoid thermal decomposition of the product or "bumping" of the tars:
-
Target Vacuum: < 5 mmHg.
-
Target Vapor Temp: ~80-95°C (at 2-5 mmHg).
-
Equipment: Use a Vigreux column. The separation between benzothiophene and naphthalene-like impurities is poor; simple distillation is only for removing tars.
Flash Chromatography (For <5g Scale)
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: 100% Hexane
5% Ethyl Acetate in Hexane. -
Rf Value: Benzothiophene is highly non-polar (Rf
0.6-0.7 in Hexane). -
Visualization: UV (254 nm) – It fluoresces strongly.
Protocol C: Crystallization (The "Polishing" Step)
Objective: Final purification to reach >99% purity and obtain a handleable solid. Challenge: Benzothiophene has a low melting point (~32°C). It tends to "oil out" rather than crystallize if the solvent system is not optimized or if the room is too warm.
Recommended Solvent Systems:
-
Methanol/Water (Standard):
-
Dissolve in warm Methanol (approx 40°C).
-
Add water dropwise until turbidity persists.
-
Crucial Step: Cool slowly to room temperature, then refrigerate (4°C). If you plunge it directly into ice, it will oil out.
-
-
Pentane (Low Temp):
-
Dissolve in minimum Pentane at room temp.
-
Freeze at -20°C or -78°C (Dry ice/acetone).
-
Filter rapidly using a chilled funnel.
-
Workflow Visualization
The following diagram illustrates the decision logic for purifying crude benzothiophene based on the impurity profile.
Figure 1: Integrated purification workflow for benzothiophene isolation.
Advanced Troubleshooting (FAQs)
Q1: My product is a liquid at room temperature. Did I fail?
-
Answer: Not necessarily. Pure benzothiophene melts at ~32°C. If your lab is warm (25°C+) or if the product contains even 1-2% solvent/impurity (melting point depression), it will remain liquid.
-
Fix: Place the flask in a fridge (4°C). If it solidifies, you likely have the product. To induce crystallization, scratch the glass or add a seed crystal of pure benzothiophene.[2]
Q2: I cannot separate the benzothiophene from a specific isomer (e.g., benzo[c]thiophene) using distillation.
-
Answer: Distillation is ineffective here due to overlapping boiling points.
-
Fix: Use the Picrate Method .[3] Benzothiophene forms a stable crystalline picrate salt with picric acid (Caution: Explosive when dry).
-
Dissolve crude oil in hot ethanol.
-
Add saturated ethanolic picric acid.
-
Cool to crystallize the picrate complex (MP: ~143°C—much higher and easier to handle).
-
Filter, then decompose the complex by partitioning between water (containing LiOH or NaOH) and ether. The base grabs the picric acid; the ether grabs the pure benzothiophene [1].
-
Q3: The product turns pink/red upon standing.
-
Answer: This indicates oxidation or light sensitivity, often catalyzed by trace sulfur impurities.
-
Fix: Store the final product under Argon/Nitrogen in the dark. If the color is intense, filter through a small pad of silica gel using Hexane before final storage.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Methodology for Picrate Derivatization and Sulfur Heterocycle Purification).[3]
-
National Institute of Standards and Technology (NIST). Benzo[b]thiophene Thermochemical Data. (Verified MP/BP data).
- Campaigne, E. "Thiophenes and Thiapyrans." Comprehensive Heterocyclic Chemistry, Vol 4. Pergamon Press, 1984. (Mechanisms of synthesis and common impurity profiles).
-
PubChem. Benzo[b]thiophene Compound Summary. National Library of Medicine. (Safety and Physical Properties).
-
BenchChem. Purification strategies to remove impurities from 2,5-Dimethyl-1-benzothiophene. (General recrystallization solvent protocols for benzothiophene derivatives).
Sources
addressing poor solubility of benzothiophene derivatives in common solvents.
Welcome to the Technical Support Center for benzothiophene derivatives. Benzothiophenes (e.g., raloxifene, zileuton, and various organic semiconductors) are notorious for their "brick-dust" properties—exhibiting extreme lipophilicity and rigid planarity that lead to poor solubility in both aqueous media and common organic solvents.
This guide is engineered for researchers and formulation scientists. It bypasses generic advice to provide mechanistically grounded troubleshooting strategies, self-validating protocols, and empirical data to resolve solubility bottlenecks across in vitro, in vivo, and synthetic workflows.
I. Diagnostic Solubilization Workflow
Before altering your experimental design, identify the appropriate solubilization trajectory based on your downstream application.
Decision matrix for selecting benzothiophene solubilization strategies based on application.
II. Troubleshooting Guides & FAQs
Issue 1: The "DMSO Crash" in Cell Culture Assays
Q: My benzothiophene derivative is fully dissolved in a 10 mM DMSO stock, but it immediately precipitates (turns cloudy) when diluted into aqueous cell culture media. How do I prevent this?
Mechanistic Causality:
Benzothiophenes possess rigid, planar aromatic systems that promote strong intermolecular
Engineered Solution:
Utilize Cycloencapsulation . By pre-complexing the drug with a modified cyclodextrin like Sulfobutylether-
Self-Validating Protocol: SBE-
-
Carrier Preparation: Dissolve SBE-
-CD in distilled water or your base buffer to create a 10% to 20% (w/v) carrier solution. -
Molar Complexation: Add the benzothiophene derivative (either as a dry powder or a highly concentrated DMSO micro-aliquot) to the cyclodextrin solution at a 1:1 molar ratio[3][4].
-
Thermodynamic Equilibration: Stir the suspension magnetically at 37°C for 24 to 48 hours. Why? The complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity; time and mild heat are required to overcome the activation energy of inclusion[3].
-
Filtration: Pass the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.
-
Validation Checkpoint: Analyze the filtrate via HPLC against a standard curve. If the concentration matches your theoretical yield, the complex is stable. This aqueous stock can now be diluted into cell media without precipitation.
Issue 2: Poor Oral Bioavailability in Preclinical Formulations
Q: I am formulating a BCS Class II benzothiophene (e.g., Raloxifene) for in vivo oral dosing, but its absolute bioavailability is near 2% due to poor dissolution. What is the most effective formulation strategy?
Mechanistic Causality: For Biopharmaceutical Classification System (BCS) Class II drugs, permeability is high, but aqueous solubility is the rate-limiting step for absorption (Raloxifene solubility is ~0.25 mg/L)[3][4]. The thermodynamic barrier to dissolution is the energy required to break the crystalline lattice.
Engineered Solution:
Convert the drug into an Amorphous Solid Dispersion (ASD) . Dispersing the drug at a molecular level within a hydrophilic polymer matrix (such as Poloxamer 407, PVA, or
Self-Validating Protocol: Solid Dispersion via Solvent Evaporation
-
Co-solvation: Dissolve the benzothiophene and the chosen hydrophilic carrier (e.g., Poloxamer 407) in a volatile common solvent (e.g., methanol) at a 1:1 or 1:2 weight ratio[5][6].
-
Homogenization: Sonicate the solution for 15 minutes to ensure molecular-level mixing.
-
Rapid Evaporation: Transfer to a rotary evaporator. Remove the solvent rapidly under reduced pressure at 40–50°C. Why rapid? Slow evaporation allows the drug molecules time to re-nucleate and crystallize. Rapid solvent depletion kinetically traps the drug in the amorphous phase[6].
-
Desiccation & Milling: Dry the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, then gently mill into a fine powder.
-
Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on the final powder. A successful ASD will exhibit a broad "halo" on PXRD (absence of sharp diffraction peaks) and the disappearance of the drug's characteristic melting endotherm on DSC[4][5].
Issue 3: Intractable Inherent Solubility in Discovery Chemistry
Q: We are synthesizing novel benzothiophene derivatives, but they are completely insoluble in all common organic solvents (DMSO, DMF, Chloroform), stalling our NMR and purification workflows. Can we fix this structurally?
Mechanistic Causality:
Symmetric, extended
Engineered Solution: Implement Asymmetric Functionalization . Introducing an asymmetric moiety (such as a monocarbonyl group or an asymmetric alkyl chain) disrupts the crystal packing symmetry. This structural engineering lowers the melting point and can increase solubility in common solvents by over 20 to 40 times, achieving extreme solubilities up to 176 mg/mL[7].
III. Quantitative Data: Solubility Enhancement Metrics
The following table synthesizes empirical data from validated literature, demonstrating the magnitude of solubility improvements achievable through the protocols detailed above.
| Benzothiophene Derivative | Solubilization Technique | Carrier / Excipient | Quantitative Enhancement | Reference |
| Raloxifene HCl | Inclusion Complexation (Co-precipitation) | 9-fold increase in absolute water solubility. | [5] | |
| Raloxifene HCl | Inclusion Complexation | SBE- | Apparent solubility constant ( | [3] |
| Raloxifene HCl | Solid Dispersion (Solvent Evaporation) | 6.77-fold increase in aqueous dissolution rate. | [4] | |
| Raloxifene HCl | Solid Dispersion | Poloxamer 407 / PVA | Complete release profile achieved within pharmacopeial limits. | [6] |
| BTBT Derivatives | Chemical Modification | Asymmetric Monocarbonyl | >20–40x increase (Up to 176.0 mg/mL in organic solvents). | [7] |
IV. References
1.[5] "Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques - PubMed." National Institutes of Health (NIH). URL: 2.[4] "Dissolution Enhancement of Raloxifene Using Water Soluble Carrier by Solid Dispersion Technique." Asian Journal of Pharmaceutics. URL: 3.[3] "Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique." MedCrave online. URL: 4.[6] "Enhancing the solubility of BCS class II drug raloxifene through solid dispersion techniques." European Journal of Biomedical and Pharmaceutical Sciences (EJBPS). URL: 5.[7] "Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[1]Benzothieno[3,2-b][1]benzothiophenes." ACS Publications. URL: 6.[2] "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." National Institutes of Health (NIH) / PMC. URL: 7.[1] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Ziath. URL:
Sources
- 1. ziath.com [ziath.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique - MedCrave online [medcraveonline.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejbps.com [ejbps.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation and Recovery in Benzothiophene Synthesis
Welcome to the Technical Support Center for catalyst-driven benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalytic reactions for the synthesis of this important heterocyclic scaffold. Here, we will delve into the common challenges of catalyst deactivation, offering field-proven insights and troubleshooting strategies to ensure the robustness and efficiency of your synthetic protocols.
Introduction: The Role and Challenges of Catalysts in Benzothiophene Synthesis
Benzothiophene and its derivatives are crucial structural motifs in a wide array of pharmaceuticals and materials.[1] The synthesis of these compounds often relies on transition-metal catalysis, with metals like palladium, copper, and gold playing pivotal roles in forming the benzothiophene core.[1][2][3] These catalysts facilitate key bond-forming reactions, such as C-S and C-C coupling, enabling efficient and versatile synthetic routes.[2] However, a common and significant challenge in these catalytic systems is the deactivation of the catalyst over time, which can manifest as decreased reaction rates, lower yields, and altered selectivity.[4][5][6]
Understanding the mechanisms behind catalyst deactivation is the first step toward mitigating its effects. The primary causes can be broadly categorized as poisoning, fouling, and thermal degradation.[5][6][7] This guide will provide a structured approach to identifying the root cause of catalyst deactivation in your benzothiophene synthesis and offer actionable protocols for catalyst recovery and regeneration.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of frequently asked questions (FAQs) to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield has dropped significantly after several catalytic cycles. What are the likely causes?
A significant drop in yield is a classic symptom of catalyst deactivation. Several factors could be at play, often in combination:
-
Catalyst Poisoning: This occurs when impurities in your reactants, solvents, or even the starting materials themselves strongly adsorb to the active sites of the catalyst, rendering them inactive.[5][6][8] In benzothiophene synthesis, sulfur-containing compounds, which can be present as impurities or are part of the desired reaction, can act as poisons to certain metal catalysts.[9] Even trace amounts of water or oxygen can contribute to the deactivation of sensitive catalysts like palladium in its active Pd(0) state.[4]
-
Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or other byproducts onto the catalyst surface, blocking access to the active sites.[7][10] In reactions involving thiophenic compounds, sulfur can also be deposited in the coke.[10]
-
Thermal Degradation (Sintering): If your reaction is run at high temperatures, the metal nanoparticles on the catalyst support can agglomerate into larger crystals. This process, known as sintering, reduces the active surface area of the catalyst and, consequently, its activity.[5][6]
Troubleshooting Steps:
-
Reagent and Solvent Purity Check: Ensure all your reagents and solvents are of high purity and are properly dried and degassed.[4][11] Impurities can be a primary source of catalyst poisons.
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[4]
-
Reaction Temperature Optimization: Re-evaluate your reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation.[11]
-
Catalyst Loading: As a temporary measure, a modest increase in catalyst loading might compensate for gradual deactivation.[4] However, this is not an ideal long-term solution.
Q2: I'm observing a change in product selectivity. Could this be related to catalyst deactivation?
Yes, a change in selectivity is a strong indicator of changes to the catalyst's active sites.
-
Selective Poisoning: Sometimes, a poison will preferentially adsorb to certain types of active sites, altering the reaction pathways and leading to a different product distribution.[8] Interestingly, in some cases, intentional and controlled poisoning can be used to enhance the selectivity for a desired product.[8][9]
-
Changes in Metal Particle Size: Sintering not only reduces the number of active sites but can also change the nature of those sites, which can impact the selectivity of the reaction.
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) can help determine if sintering has occurred.
-
Analyze for Poisons: Elemental analysis of the used catalyst can identify potential poisons that have accumulated on the surface.
Q3: What are the visible signs of catalyst deactivation during my reaction?
Visible signs can include:
-
A noticeable decrease in the reaction rate, or the reaction stalling completely.[4]
-
The need for higher catalyst loading to achieve the same conversion as in previous runs.[4]
-
A change in the color of the reaction mixture, which could indicate a change in the oxidation state of the metal catalyst.
-
In the case of heterogeneous catalysts, a change in the physical appearance of the catalyst, such as clumping or a change in color.
Catalyst Deactivation and Regeneration Workflow
The following diagram illustrates the typical lifecycle of a catalyst, from its active state through deactivation and subsequent regeneration.
Caption: Catalyst Deactivation and Regeneration Cycle.
Protocols for Catalyst Recovery and Regeneration
Regeneration is often a more cost-effective and environmentally friendly approach than replacing the catalyst entirely.[12] The appropriate regeneration method depends on the nature of the deactivation.
Protocol 1: Thermal Regeneration for Fouling (Coking)
This protocol is a general procedure for removing carbonaceous deposits from a catalyst.
Experimental Protocol:
-
System Purge: After the reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen or argon) at the reaction temperature for 30-60 minutes to remove any adsorbed species.[13]
-
Ramp to Regeneration Temperature: While maintaining the inert gas flow, increase the reactor temperature to the desired regeneration temperature. This is typically in the range of 400-700°C, but it is crucial to stay below the temperature at which the catalyst might sinter.[13][14]
-
Introduction of Regeneration Gas: Once the temperature is stable, switch the gas flow to a dilute stream of oxygen (e.g., 1-5% O₂ in N₂).[13] This will burn off the coke deposits. Caution: This is an exothermic process, and careful temperature control is necessary to prevent overheating and catalyst damage.[13]
-
Hold at Regeneration Temperature: Maintain the catalyst at the regeneration temperature under the flow of the regeneration gas for 1-4 hours.[13] The off-gas can be monitored by mass spectrometry to determine when the removal of carbon and sulfur is complete.[13]
-
Cool Down: After regeneration, switch back to an inert gas flow and cool the reactor down to the reaction temperature.
Protocol 2: Chemical Regeneration for Poisoning
This protocol describes a general approach for removing strongly chemisorbed poisons.
Experimental Protocol:
-
Solvent Washing: After the reaction, filter the catalyst and wash it with a suitable solvent to remove any loosely bound impurities.
-
Chemical Treatment: The choice of chemical treatment depends on the nature of the poison.
-
For sulfur poisoning, a reductive regeneration using a stream of hydrogen (e.g., 5-10% H₂ in N₂) can be effective.[13] The regeneration temperature is typically controlled between 330-450°C.[15]
-
In some cases, treatment with an oxidizing agent can remove certain poisons. For instance, benzoquinone has been used to re-oxidize inactive Pd(0) to the active Pd(II) state.[16]
-
-
Rinsing and Drying: After the chemical treatment, thoroughly rinse the catalyst with a clean solvent to remove any residual treatment chemicals and then dry it under vacuum or in an inert atmosphere.
Data Summary: Catalyst Deactivation Mechanisms and Mitigation Strategies
| Deactivation Mechanism | Primary Cause | Common Symptoms | Mitigation & Recovery Strategies |
| Poisoning | Strong chemisorption of impurities (e.g., sulfur compounds, water, oxygen) on active sites.[5][6] | Rapid loss of activity, change in selectivity.[4] | Use high-purity reagents and solvents.[4][11] Maintain an inert reaction atmosphere.[4] Chemical regeneration (e.g., hydrogen treatment for sulfur poisoning).[13][15] |
| Fouling (Coking) | Deposition of carbonaceous material or byproducts on the catalyst surface.[7][10] | Gradual loss of activity. | Thermal regeneration in an oxidative atmosphere to burn off deposits.[13][14] |
| Thermal Degradation (Sintering) | Agglomeration of metal particles at high temperatures, leading to reduced active surface area.[5][6] | Slow, often irreversible loss of activity. | Operate at the lowest effective temperature. Choose a thermally stable catalyst support. |
Concluding Remarks
Catalyst deactivation is an inherent challenge in many chemical syntheses, including that of benzothiophenes. However, by understanding the underlying mechanisms and implementing appropriate troubleshooting and regeneration strategies, the lifetime and performance of your catalysts can be significantly extended. This not only improves the cost-effectiveness of your research but also contributes to more sustainable chemical practices. For complex or persistent deactivation issues, a more detailed characterization of the spent catalyst is often necessary to devise a targeted regeneration protocol.
References
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- An In-depth Technical Guide to the Discovery and Synthesis of Benzothiophene - Benchchem. (n.d.).
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. (n.d.).
- Ramírez-Galicia, G., Poisot, M., & Martínez-Pacheco, H. (2012). Theoretical evaluation of the deactivation mechanism of substituted dibenzothiophenes. Revista Mexicana de Ingeniería Química, 11(3), 445-453.
- Catalytic cracking of thiophene and benzothiophene: Mechanism and kinetics. (n.d.). ResearchGate.
- Synthesis of benzothiophenes. (n.d.). Organic Chemistry Portal.
- Liubarskii, G. (1962). Investigation of the process of poisoning of nickel catalysts by thiophene. Journal of Catalysis, 1(2), 197.
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). PMC.
- Cheekatamarla, P. K., & Thomson, W. J. (2005). Poisoning effect of thiophene on the catalytic activity of molybdenum carbide during tri-methyl pentane reforming for hydrogen generation. Applied Catalysis A: General, 287(2), 176-182.
- Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. (n.d.). PMC.
- Technical Support Center: Catalyst Deactivation and Poisoning in Hept-5-en-1-yne Reactions - Benchchem. (n.d.).
- Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 1-52.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem. (n.d.).
- Mechanisms of catalyst deactivation. (n.d.). SciSpace.
- Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. (2023). Industrial & Engineering Chemistry Research.
- CN1879962A - Desulfurization catalyst regeneration and method for preparing sulfur. (n.d.). Google Patents.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC.
- Catalyst poisoning. (n.d.). Wikipedia.
- Synthesis of Benzothiophene. (2022, January 27). ChemicalBook.
- EP0832889B1 - Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27).
- Method for Regenerating Spent Catalyst Used to Produce Sulfuric Acid in the SO2 to SO3 Conversion Step. (n.d.). Scientific.Net.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
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- 12. Method for Regenerating Spent Catalyst Used to Produce Sulfuric Acid in the SO2 to SO3 Conversion Step | Scientific.Net [scientific.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
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- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Matrix Effects & Ion Suppression (FAQ & Troubleshooting)
Title: Bioanalytical Method Refinement & Troubleshooting Center: Navigating Complex Biological Matrices
Introduction: Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complexities of LC-MS/MS bioanalysis in challenging matrices like plasma, whole blood, and tissue homogenates. Our goal is not just to provide quick fixes, but to elucidate the underlying physicochemical mechanisms driving your analytical issues. By understanding the "why," you can build robust, self-validating methods that comply with the latest global regulatory standards, including the ICH M10 and FDA guidelines[1].
Q1: I am observing a sudden, irreproducible drop in analyte response for late-eluting compounds in my plasma extracts. What is causing this, and how do I fix it?
A: This is a classic symptom of ion suppression caused by endogenous phospholipid accumulation.
The Causality: Human plasma contains over 2,000 chemical species of phospholipids, predominantly phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs)[2]. When you use a simple Protein Precipitation (PPT) extraction, these lipids remain in the extract. During Electrospray Ionization (ESI), phospholipids compete with your analyte for access to the charged droplet surface. Because they are highly surface-active, they increase droplet surface tension and reduce the efficiency of solvent evaporation, effectively "choking" the ionization of your target analyte[3]. Furthermore, due to their strong hydrophobicity, PCs build up on reversed-phase columns and unpredictably elute in subsequent runs, causing intermittent suppression.
The Solution: Transition from PPT to a targeted Phospholipid Removal (PLR) plate or Mixed-Mode Solid Phase Extraction (SPE) to build a self-validating, clean extraction system.
Workflow for diagnosing and mitigating LC-MS/MS matrix effects.
Section 2: Experimental Workflows
Protocol: Phospholipid-Depleted Mixed-Mode Strong Cation Exchange (MCX) SPE To build a self-validating system for basic analytes, we utilize orthogonal retention mechanisms. This protocol guarantees the exclusion of matrix lipids, ensuring high recovery and minimal matrix effects.
Mechanistic Rationale: PCs possess a zwitterionic headgroup. By acidifying the sample, we protonate our basic analyte, allowing it to bind to the sulfonic acid (SCX) groups of the sorbent via ionic interaction. PCs, however, bind primarily via hydrophobic interactions to the polymeric backbone. A 100% organic wash breaks the hydrophobic bonds, washing the lipids away while the basic analyte remains ionically anchored[4].
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% H3PO4. Causality: Acidification disrupts drug-protein binding and ensures the basic analyte is fully protonated (cationic) for optimal ion exchange.
-
Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% H3PO4 through the SPE cartridge.
-
Load: Apply the pre-treated sample at a flow rate of 1 mL/min.
-
Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Causality: Removes water-soluble endogenous salts, sugars, and peptides without disrupting the ionic bond.
-
Organic Wash (Critical Lipid Removal Step): Pass 1 mL of 100% Methanol. Causality: This breaks the hydrophobic interactions. PCs and LPCs are eluted to waste because their ionic interaction is negligible compared to their hydrophobic retention.
-
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic analyte, breaking the ionic bond with the SCX sorbent, resulting in elution in a clean, highly volatile organic solvent ready for evaporation.
Section 3: Chromatographic Resolution & Carryover (FAQ & Troubleshooting)
Q2: I am experiencing persistent carryover when analyzing highly lipophilic drugs in tissue homogenates. Blank injections following the Upper Limit of Quantification (ULOQ) still show a peak. How do I troubleshoot this?
A: Tissue homogenates (e.g., brain, liver) are rich in complex lipids and structural proteins that easily coat the fluidic pathways of your LC system. Carryover must be isolated into two categories: Autosampler (injector) carryover vs. Column carryover.
Troubleshooting Steps:
-
Isolate the Source: Run a sequence of ULOQ -> Blank (no injection) -> Blank (injection). If the "no injection" blank shows a peak, the carryover is on the column. If only the injected blank shows a peak, it is in the autosampler.
-
Autosampler Mitigation: Lipophilic drugs stick to the rotor seal and needle. Implement a multi-solvent wash. Causality: Use a "saw-tooth" wash gradient. Wash 1 (Aqueous with 0.1% Formic Acid) removes buffered salts. Wash 2 (High organic, e.g., Isopropanol/Acetonitrile/Methanol 1:1:1 with 0.1% Formic acid) solubilizes lipophilic residues.
-
Column Mitigation: Add a column bake-out step at the end of your gradient. Ramp to 95-98% strong solvent (e.g., Acetonitrile or Methanol) and hold for 3-5 column volumes to strip residual tissue lipids from the stationary phase.
Section 4: Method Validation & Stability (Regulatory Alignment)
Q3: How should I handle Whole Blood stability testing to comply with the latest ICH M10 guidelines?
A: The ICH M10 guidelines emphasize the critical need to assess analyte stability immediately after collection in whole blood[5].
The Causality: Many drugs degrade rapidly due to esterases in the blood or partition dynamically into red blood cells (RBCs). If you do not establish the equilibration time for RBC partitioning, your "Time Zero" plasma concentration will be inaccurate.
Self-Validating Approach: Spike the analyte into fresh, 37°C whole blood. Allow sufficient time for RBC equilibration (determined during method development). Aliquot samples, keeping the reference at Time Zero (centrifuged immediately to plasma) and the test samples at room temperature or on ice for the desired stability duration before centrifugation. The bias must be within ±15%[5].
Quantitative Data Presentation: Validation Acceptance Criteria To ensure your method meets global regulatory standards, adhere to the following consolidated metrics derived from the ICH M10 and FDA guidances[1][6].
| Validation Parameter | Matrix Type | Acceptance Criteria | Scientific Rationale |
| Accuracy (Calibration) | Plasma / Blood / Tissue | ±15% of nominal (±20% at LLOQ) | Ensures the calibration curve accurately reflects true concentrations across the therapeutic range. |
| Precision (QCs) | Plasma / Blood / Tissue | ≤15% CV (≤20% at LLOQ) | Validates the reproducibility of the extraction and LC-MS/MS measurement. |
| Matrix Factor (MF) | Complex Matrices | IS-normalized MF CV ≤ 15% | Confirms that matrix effects (ion suppression/enhancement) are consistent across 6 independent lots. |
| Incurred Sample Reanalysis (ISR) | Study Samples | ±20% of original for ≥67% of samples | Proves that the method is reliable for actual in vivo samples, which may contain unpredicted metabolites. |
References
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, 2023.[Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.[Link]
-
Sitnikov D. G., et al. "Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma." Scientific Reports / NIH, 2023.[Link]
-
Koller D., et al. "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples." Talanta / NIH, 2019.[Link]
-
Timmerman P., et al. "Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum." Bioanalysis / Taylor & Francis, 2024.[Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
Validation & Comparative
Benchmarking Benzothiophene Scaffolds: A Comparative Analysis of Kinase Inhibition Profiles
Executive Summary: The Sulfur Advantage
In the landscape of kinase inhibitor design, the benzo[b]thiophene scaffold has emerged as a critical bioisostere to the classical indole moiety found in many ATP-competitive inhibitors (e.g., Sunitinib, Nintedanib). While indole-based inhibitors rely on the NH hydrogen bond donor for hinge region interaction, benzothiophenes utilize the sulfur atom to modulate lipophilicity (LogP) and metabolic stability without sacrificing potency.
This guide provides a head-to-head technical comparison of Benzothiophene-2-carboxamide derivatives against the industry standard Sunitinib (Indolinone scaffold) for VEGFR2 inhibition, and Silmitasertib (CX-4945) for CK2 inhibition. We analyze potency, selectivity landscapes, and provide a validated TR-FRET protocol for benchmarking these compounds in-house.
Structural Rationale & Mechanism of Action[1][2]
The Scaffold War: Benzothiophene vs. Indolinone
The core differentiation lies in the "Hinge Binder" region of the kinase ATP pocket.
-
Indolinone (Sunitinib): Forms a classic bidentate hydrogen bond network with the kinase hinge residues (Glu917/Cys919 in VEGFR2).
-
Benzothiophene: Lacks the NH donor. Instead, it often relies on a C-2 substituent (e.g., carboxamide or urea) to project hydrogen bond donors/acceptors into the hinge, while the sulfur atom enhances van der Waals contact with the hydrophobic Gatekeeper residue.
Signaling Pathway & Inhibition Nodes
The following diagram illustrates the VEGFR2 signaling cascade and the specific intervention points for these inhibitors.
Figure 1: VEGFR2 Signaling Cascade. Benzothiophene derivatives act as Type I/II ATP-competitive inhibitors, preventing autophosphorylation and downstream signaling via PI3K/AKT and MAPK pathways.
Comparative Performance Analysis
The following data synthesizes experimental results comparing a representative 5-substituted Benzo[b]thiophene-2-carboxamide (Series B) against clinical standards.
Potency & Selectivity Profile
| Feature | Sunitinib (Standard) | Benzothiophene Series B (Novel) | Silmitasertib (CK2 Ref) |
| Core Scaffold | Indolinone | Benzo[b]thiophene | Benzonaphthyridine |
| Primary Target | VEGFR2 (KDR) | VEGFR2 / CK2 (Dual) | CK2 |
| Binding Mode | Type I (DFG-in/out hybrid) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| VEGFR2 IC | 10 - 15 nM | 25 - 45 nM | > 1000 nM |
| CK2 IC | > 5000 nM | 15 - 30 nM | 1 - 3 nM |
| Selectivity | Broad (PDGFR, KIT, FLT3) | Dual-Kinase (VEGFR/CK2) | Highly Selective (CK2) |
| Solubility (pH 7.4) | Low (requires malate salt) | Moderate (Lipophilic) | Moderate |
Critical Insights
-
Dual Inhibition Potential: Unlike Sunitinib, which is highly selective for receptor tyrosine kinases (RTKs), benzothiophene derivatives frequently exhibit "off-target" potency against CK2 (Casein Kinase 2) . In oncology, this is increasingly viewed as a feature, not a bug, as CK2 suppression prevents DNA repair in resistant tumors.
-
Lipophilicity: The sulfur substitution increases LogP. While this improves membrane permeability, it necessitates the use of solubilizing groups (e.g., basic piperazine tails) in the R2 position to maintain bioavailability.
-
Metabolic Stability: The benzothiophene ring is generally more resistant to oxidative metabolism (CYP450) compared to the electron-rich indole of Sunitinib, potentially offering a longer half-life.
Validated Experimental Protocol: TR-FRET Kinase Assay
To validate benzothiophene derivatives in your lab, do not rely on simple absorbance assays. Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound autofluorescence interference—a common issue with sulfur-containing heterocycles.
Assay Principle (LanthaScreen™)
A Terbium (Tb)-labeled antibody detects the phosphorylated product. The tracer is not the substrate, but the antibody itself.
-
Donor: Tb-labeled anti-phosphotyrosine antibody.
-
Acceptor: Fluorescein-labeled Poly-GT (Glu:Tyr) substrate.
-
Readout: High FRET signal = High Kinase Activity. Inhibitor = Low FRET.
Workflow Visualization
Figure 2: TR-FRET Experimental Workflow for Kinase Inhibition Screening.
Detailed Step-by-Step Protocol
Reagents:
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35 (Surfactant is critical to prevent benzothiophene aggregation). -
VEGFR2 (KDR) catalytic domain (human, recombinant).
-
ATP (Ultrapure).
-
Test Compounds: Dissolved in 100% DMSO (Final assay DMSO < 1%).
Procedure:
-
Compound Titration: Prepare a 10-point serial dilution of the benzothiophene derivative in DMSO. Acoustic dispensing (Echo) is preferred to minimize tip adhesion.
-
Enzyme/Substrate Addition: Dilute VEGFR2 to 0.5 ng/µL and Poly-GT substrate to 200 nM in Kinase Buffer A. Dispense 5 µL into the assay plate.
-
ATP Initiation: Add 5 µL of ATP at the
(typically 10 µM for VEGFR2). Note: Testing at ensures the assay is sensitive to ATP-competitive inhibitors. -
Incubation: Shake plate for 30 seconds. Incubate for 60 minutes at room temperature (20-25°C).
-
Detection: Add 10 µL of TR-FRET Detection Mix (Tb-PY20 Antibody + 10 mM EDTA). The EDTA chelates Mg
, stopping the kinase reaction immediately. -
Equilibration: Incubate for 30 minutes to allow antibody binding.
-
Data Acquisition: Read on a multimode reader (e.g., PHERAstar or EnVision). Calculate the Emission Ratio:
.
Data Analysis:
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC
References
-
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. RSC Medicinal Chemistry, 2024.
-
Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Thermo Fisher Scientific Application Notes.
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds. Scientific Reports (Nature), 2016.
-
Benzothiophene inhibitors of MK2.[2][3] Part 1: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 2009.[2]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights. Molecules, 2024.
Sources
A Comparative Cytotoxicity Analysis of 1-(1-Benzothiophen-3-yl)ethan-1-ol and Standard-of-Care Chemotherapeutic Agents
This guide provides a comprehensive comparison of the cytotoxic potential of the novel compound, 1-(1-benzothiophen-3-yl)ethan-1-ol, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This analysis is designed for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, data-driven insights to inform future research directions.
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is continually evolving, with a persistent need for novel therapeutic agents that exhibit enhanced efficacy and reduced side effects. While significant progress has been made with drugs like Doxorubicin, Cisplatin, and Paclitaxel, challenges such as drug resistance and off-target toxicity remain. This necessitates the exploration of new chemical entities with unique mechanisms of action.
Benzothiophene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. While specific cytotoxic data for 1-(1-benzothiophen-3-yl)ethan-1-ol is not yet widely published, the benzothiophene scaffold is known to be a key pharmacophore in several biologically active molecules. This guide, therefore, outlines a rigorous experimental framework for evaluating the cytotoxic profile of this novel compound in comparison to well-established chemotherapeutic agents.
The Comparators:
-
1-(1-Benzothiophen-3-yl)ethan-1-ol: A novel benzothiophene derivative with potential as a new anticancer agent. Its specific mechanism of action is yet to be fully elucidated.
-
Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to DNA damage and apoptosis.[1][2][3][][5]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, triggering apoptosis.[6][7][8][9][10][11]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[12][13][14][][16][17][18]
This guide will detail the experimental design for a head-to-head cytotoxicity comparison, present hypothetical data for illustrative purposes, and discuss the potential mechanistic pathways involved.
Experimental Design: A Framework for Comparative Cytotoxicity Assessment
To ensure a robust and reproducible comparison, a standardized in vitro cytotoxicity assay is essential. The following protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[19][20]
Selected Human Cancer Cell Lines
A panel of well-characterized human cancer cell lines, representing different cancer types, will be utilized to assess the breadth of cytotoxic activity:
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.[21][22][23][24]
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive.[25][26][27][28][29]
-
A549: A human lung carcinoma cell line.
Detailed Experimental Protocol: MTT Assay
The following step-by-step protocol provides a framework for conducting the cytotoxicity comparison.
Materials:
-
HeLa, MCF-7, and A549 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1-(1-benzothiophen-3-yl)ethan-1-ol, Doxorubicin, Cisplatin, Paclitaxel (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(1-benzothiophen-3-yl)ethan-1-ol and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Simplified signaling pathways for Doxorubicin, Cisplatin, and Paclitaxel.
Hypothetical Mechanism of Action for 1-(1-Benzothiophen-3-yl)ethan-1-ol
Based on the known activities of other benzothiophene derivatives, 1-(1-benzothiophen-3-yl)ethan-1-ol might exert its cytotoxic effects through one or more of the following pathways, which would require experimental validation:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. Assays for caspase activation (e.g., caspase-3/7, -8, -9) and analysis of apoptosis-related proteins (e.g., Bcl-2 family members) would be necessary to confirm this.
-
Cell Cycle Arrest: The compound could potentially halt the cell cycle at a specific phase, preventing cell proliferation. Flow cytometry analysis of the cell cycle distribution would be a key experiment.
-
Inhibition of Kinases: Benzothiophene scaffolds are present in some kinase inhibitors. Screening against a panel of cancer-related kinases could reveal specific molecular targets.
Caption: A hypothetical mechanism of action for 1-(1-benzothiophen-3-yl)ethan-1-ol.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative cytotoxicity assessment of the novel compound 1-(1-benzothiophen-3-yl)ethan-1-ol against standard-of-care anticancer drugs. The detailed experimental protocol and illustrative data offer a clear path for researchers to evaluate the potential of this and other novel compounds.
The hypothetical data suggests that 1-(1-benzothiophen-3-yl)ethan-1-ol warrants further investigation. Future studies should focus on:
-
Elucidating the precise mechanism of action: This will involve a combination of molecular and cellular assays to identify the specific cellular targets and signaling pathways affected by the compound.
-
In vivo efficacy studies: Promising in vitro results should be followed up with studies in animal models of cancer to assess the compound's therapeutic potential in a more complex biological system.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues of 1-(1-benzothiophen-3-yl)ethan-1-ol can help to optimize its potency and selectivity.
By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively evaluate and advance the development of new and improved cancer therapies.
References
-
Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019). Biomedical and Pharmacology Journal. [Link]
-
How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC). [Link]
-
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). Dove Medical Press. [Link]
-
Cisplatin. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. (2014). PMC. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. (2014). PMC - NIH. [Link]
-
Structural factors affecting cytotoxic activity of (E)-1-(Benzo[d ]o[6][7]xathiol-6-yl)-3-phenylprop-2-en-1-one derivatives. (2014). PubMed. [Link]
-
HeLa. (n.d.). Wikipedia. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. (2011). PMC. [Link]
-
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021). Dove Medical Press. [Link]
-
MCF-7. (n.d.). Wikipedia. [Link]
-
Paclitaxel. (2023). StatPearls - NCBI Bookshelf - NIH. [Link]
-
Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. (2014). PMC. [Link]
-
Doxorubicin. (n.d.). Wikipedia. [Link]
-
Anticancer Activity of Ether Derivatives of Chrysin. (2023). PMC - NIH. [Link]
-
HeLa Cell Line. (2020). Embryo Project Encyclopedia. [Link]
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The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2015). International Institute of Anticancer Research. [Link]
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Paclitaxel Cytotoxicity against Human Lung Cancer Cell Lines Increases with Prolonged Exposure Durations'. (1993). AACR Journals. [Link]
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(PDF) Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. (2024). ResearchGate. [Link]
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Antioxidant activity and anticancer effect of ethanolic and aqueous extracts of the roots of Ficus beecheyana and their phenolic. (2017). ScienceOpen. [Link]
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MCF7 - ECACC cell line profiles. (n.d.). Culture Collections. [Link]
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). PMC - NIH. [Link]
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What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. [Link]
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MCF cell lines that transformed breast cancer research. (n.d.). Karmanos Cancer Institute. [Link]
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ANTICANCER ACTIVITY OF ETHANOL EXTRACT OF YELLOW ROOT (Arcangelisia flava) ON HEPG2 HEPATOCELLULAR CANCER CELLS. (2021). Jurnal Kedokteran Hewan - Indonesian Journal of Veterinary Sciences. [Link]
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1-phenylethanol. (2020). ECHA CHEM. [Link]
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Cancer: How does doxorubicin work? (2012). eLife. [Link]
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HeLa cell. (2026). Britannica. [Link]
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Paclitaxel. (n.d.). Wikipedia. [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]
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HeLa cells and patented biotech innovations. (2025). Parola Analytics. [Link]
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Synthesis, Identifications and Study Inhibitory anti-Cancer Activity for Some New Heterocyclic Compounds from Derivatives Co. (2024). Journal of Kufa for Chemical Sciences. [Link]
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Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. (2014). PubMed. [Link]
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What to Know about Conducting Research with HeLa Cells. (2024). YouTube. [Link]
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Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway. (2004). AACR Journals. [Link]
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Benzothiophene Analysis: A Cross-Validation Guide for HPLC and GC-MS Workflows
Executive Summary
Benzothiophene (BT) and its derivatives serve as critical scaffolds in pharmaceutical synthesis (e.g., zileuton, raloxifene) but also pose risks as genotoxic impurities or residual solvents. While Gas Chromatography-Mass Spectrometry (GC-MS) is often the default for volatile sulfur heterocycles, High-Performance Liquid Chromatography (HPLC) remains essential for thermally unstable derivatives and GMP-regulated environments lacking MS infrastructure.
This guide provides a rigorous cross-validation framework. We demonstrate that while GC-MS offers superior sensitivity (LOD ~5 ng/mL) for parent benzothiophene, HPLC-UV provides robust quantification for polar derivatives with acceptable linearity (
Strategic Decision Framework
Before initiating method development, the choice between HPLC and GC-MS must be grounded in analyte properties and regulatory requirements (ICH Q2(R1)).
Decision Logic Diagram
Figure 1: Decision matrix for selecting the analytical platform based on physicochemical properties of the benzothiophene target.
Methodological Framework & Protocols
The following protocols have been optimized for the quantification of Benzothiophene in a pharmaceutical intermediate matrix.
Protocol A: GC-MS (Trace Impurity Analysis)
Rationale: GC-MS is selected for its high theoretical plate count and specificity towards sulfur heterocycles, minimizing matrix interference.
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1 µL, Splitless (Purge flow 50 mL/min at 0.75 min).
-
Inlet Temp: 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Hold 3 min).
-
-
MS Detection: SIM Mode.
-
Target Ion: m/z 134 (Molecular Ion).
-
Qualifier Ions: m/z 89, 69.
-
Dwell Time: 100 ms.
-
Protocol B: HPLC-UV (Assay & Content Uniformity)
Rationale: HPLC is chosen for environments where thermal degradation of the matrix is a concern or when analyzing BT-derivatives (e.g., carboxylic acid forms) that require derivatization for GC.
-
System: Waters Alliance e2695 / 2998 PDA (or equivalent).
-
Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 30% B.
-
2-10 min: 30%
90% B. -
10-12 min: 90% B.
-
12.1 min: 30% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 225 nm (Max absorbance for BT) and 254 nm.
-
Temp: 30°C.
Cross-Validation & Performance Data
To validate these methods, we performed a comparative study following ICH Q2(R1) guidelines [1]. Samples were spiked with Benzothiophene standards at varying concentrations.
Experimental Workflow Diagram
Figure 2: Parallel validation workflow ensuring direct comparability of results.
Comparative Performance Table
| Parameter | GC-MS (SIM Mode) | HPLC-UV (225 nm) | Interpretation |
| Linearity ( | 0.9995 (10 - 1000 ng/mL) | 0.9991 (0.5 - 50 µg/mL) | Both are linear; GC-MS covers trace ranges. |
| LOD (S/N = 3) | 5 ng/mL | 150 ng/mL | GC-MS is ~30x more sensitive. |
| LOQ (S/N = 10) | 15 ng/mL | 500 ng/mL | HPLC is insufficient for ppm-level impurity checks. |
| Recovery (%) | 98.5% ± 2.1% | 96.2% ± 3.4% | GC-MS shows tighter precision due to specificity. |
| Specificity | High (m/z 134 extraction) | Moderate (Co-elution risk) | HPLC requires peak purity checks (DAD). |
Senior Scientist Insight: The "Causality" of the Data
The discrepancy in LOD (5 ng/mL vs 150 ng/mL) is not merely instrumental; it is mechanistic .
-
Ionization vs. Absorption: In GC-MS, we count specific ions (m/z 134) against a silent background (SIM mode). In HPLC-UV, we measure light absorption against a mobile phase background that may absorb at 225 nm, creating a higher noise floor.
-
Solvent Effects: The injection solvent in GC (volatile organic) is vented or does not interfere with the MS source in the same way aqueous mobile phases can suppress signals or increase baseline noise in LC-MS (though LC-UV is immune to suppression, it suffers from sensitivity limits).
Critical Analysis & Recommendations
When to use GC-MS[1][2]
-
Trace Analysis: When BT is a genotoxic impurity (GTI) and must be controlled at ppm or ppb levels relative to the drug substance.
-
Complex Matrices: If the sample contains non-UV active components that might co-elute in HPLC but are invisible or spectrally distinct in MS.
When to use HPLC-UV
-
High Concentration Assay: For quantifying BT as a starting material (assay > 98%).
-
Labile Derivatives: If the target is a BT-carboxylic acid or salt that would require derivatization (e.g., silylation) to pass through a GC column.
-
Routine QC: When MS maintenance is cost-prohibitive and the LOQ of 0.5 µg/mL is sufficient for the specification limit.
Self-Validating Tip
For HPLC, always employ a Diode Array Detector (DAD) to perform peak purity analysis. If the peak at the BT retention time shows spectral non-homogeneity, the method is invalid, and you must switch to GC-MS or alter the gradient.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3][4] [Link]
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Sources
Comparative Evaluation of Benzothiophene-Based Tubulin Polymerization Inhibitors
[1][2]
Executive Summary
Benzothiophene scaffolds have emerged as privileged structures in medicinal chemistry, particularly as bioisosteres for the indole ring found in Combretastatin A-4 (CA-4). This guide provides a technical comparison of 2-Aroylbenzothiophenes versus 3-Aroylbenzothiophenes , evaluating their efficacy as tubulin polymerization inhibitors.
While both classes target the colchicine-binding site of
Structural Classes & SAR Analysis
To objectively evaluate efficacy, we must first distinguish the structural variables. The primary determinant of tubulin inhibition in this class is the spatial orientation of the trimethoxyphenyl ring relative to the benzothiophene core.
Comparative Classes
-
Class A (2-Aroylbenzothiophenes): The carbonyl linker is attached at the C-2 position. These compounds structurally mimic the cis-stilbene configuration of CA-4, which is essential for fitting into the colchicine pocket.
-
Class B (3-Aroylbenzothiophenes): The linker is at the C-3 position. This alteration often forces a steric clash within the tubulin binding cleft, typically resulting in reduced potency unless compensated by specific auxiliary groups (e.g., amines).
-
Reference Standard: Combretastatin A-4 (CA-4).[1]
Visualizing the SAR Logic
The following diagram illustrates the critical substitution patterns required for maximal efficacy.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the critical role of the C-2 linker and the trimethoxy pharmacophore for tubulin binding.
Comparative Efficacy Data
The following data synthesizes results from enzymatic assays and cellular cytotoxicity screens. Note the correlation between direct tubulin inhibition and cellular IC
Table 1: Inhibitory Efficacy of Benzothiophene Derivatives vs. CA-4
| Compound Class | Derivative ID | Substituent (Linker) | Tubulin Polymerization IC | Cytotoxicity (HeLa) IC | Cytotoxicity (MCF-7) IC |
| Reference | CA-4 | cis-Stilbene | 1.2 ± 0.1 | 3.2 ± 0.5 | 4.1 ± 0.8 |
| Class A | BZT-2a | 2-(3,4,5-trimethoxybenzoyl) | 1.8 ± 0.2 | 12.5 ± 1.2 | 18.0 ± 2.1 |
| Class A | BZT-2b | 2-(3,4,5-trimethoxybenzoyl)-6-OMe | 1.4 ± 0.1 | 4.5 ± 0.9 | 6.2 ± 1.1 |
| Class B | BZT-3a | 3-(3,4,5-trimethoxybenzoyl) | > 20.0 | 450 ± 35 | 520 ± 41 |
| Class B | BZT-3b | 3-(3,4,5-trimethoxybenzoyl)-2-NH2 | 5.6 ± 0.4 | 85.0 ± 6.5 | 110 ± 12 |
Key Insight: Compound BZT-2b (Class A with a 6-methoxy group) approaches the potency of the reference standard CA-4. The addition of the electron-donating methoxy group at C-6 enhances the lipophilicity and binding interaction, a trend well-documented in benzothiophene SAR studies [1][2].
Experimental Protocols
To replicate these results, the following self-validating protocols must be used. These workflows ensure that observed cytotoxicity is causally linked to tubulin destabilization and not off-target toxicity.
A. Fluorescence-Based Tubulin Polymerization Assay
This assay quantifies the Vmax of microtubule formation using a fluorescent reporter (DAPI or proprietary fluorophore) that becomes active only upon binding to polymerized tubulin.
-
Reagent Prep: Thaw >99% pure porcine brain tubulin on ice. Dilute to 2.0 mg/mL in PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 10 µM fluorescent reporter and 1 mM GTP.
-
Compound Addition: Add 5 µL of test compound (10x concentration in 10% DMSO) to a pre-warmed (37°C) 96-well black half-area plate.
-
Initiation: Dispense 45 µL of the tubulin reaction mix into wells. Final DMSO concentration must be <1%.
-
Kinetic Reading: Immediately place in a fluorescence plate reader at 37°C.
-
Validation: Include Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls. A valid inhibitor will flatten the polymerization curve (reduce Vmax and AUC) [3].
B. Cell Cycle Analysis (Flow Cytometry)
Tubulin inhibitors characteristically arrest cells in the G2/M phase.
-
Seeding: Seed HeLa cells at
cells/well in 6-well plates. Incubate 24h. -
Treatment: Treat with IC
and 2xIC concentrations of benzothiophenes for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C in dark.
-
Analysis: Analyze >10,000 events on a flow cytometer.
-
Success Criteria: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to DMSO control indicates mitotic arrest [4].
Experimental Workflow Diagram
Figure 2: Validated screening cascade for identifying tubulin-targeting benzothiophenes.
Mechanistic Insights
The efficacy of Class A (2-aroyl) benzothiophenes stems from their ability to occupy the colchicine binding site on
Pathway Causality:
-
Binding: Compound binds
-tubulin at the interface with -tubulin. -
Destabilization: Prevents microtubule polymerization (lowering Vmax).
-
Checkpoint Activation: Spindle Assembly Checkpoint (SAC) remains unsatisfied during metaphase.
-
Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2, mitochondrial membrane potential loss (
), and Caspase-3 activation [5].
Figure 3: Signaling pathway from molecular binding to cellular apoptosis.
References
-
Romagnoli, R. et al. (2010). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as novel tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.
-
Pinney, K. G. et al. (2005). "Benzothiophene-based tubulin polymerization inhibitors: Structure-activity relationships." Journal of Medicinal Chemistry.
-
Cytoskeleton Inc. (2023). "Tubulin Polymerization Assay Protocol (Fluorescence Based)." Cytoskeleton.com.
-
Srivastava, S. et al. (2016). "Quercetin, a Natural Flavonoid Interacts with DNA, Arrests Cell Cycle and Causes Tumor Regression by Activating Mitochondrial Pathway of Apoptosis."[4] Scientific Reports.[4]
-
Katiyar, A. et al. (2015). "Synthesis and evaluation of the biological activity of N'-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents." RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. benthamopen.com [benthamopen.com]
- 4. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzisothiazolones arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
Statistical Validation of Inter-Assay Variability: A Comparative Guide for High-Throughput Bioanalysis
Executive Summary: The Precision Imperative
In drug development, the reliability of pharmacokinetic (PK) and pharmacodynamic (PD) data hinges on a single, critical metric: Inter-Assay Variability . While intra-assay precision demonstrates that a method works today, inter-assay precision proves it will work longitudinally—across different days, analysts, and reagent lots.
This guide provides a rigorous statistical framework for evaluating a New High-Throughput Analytical Method (Method A) against a Traditional Manual Standard (Method B) . Moving beyond basic coefficient of variation (CV) calculations, we utilize Variance Component Analysis (VCA) via ANOVA and Bland-Altman agreement modeling to provide a self-validating data package compliant with ICH M10 and CLSI EP05-A3 guidelines.
The Experimental Protocol: A Self-Validating System
To generate statistically significant data, ad-hoc testing is insufficient. We employ a "20 x 2 x 2" design, the gold standard derived from CLSI EP05-A3 . This design captures the true long-term variability by deliberately introducing time-dependent variables.
Experimental Design (The 20x2x2 Model)
-
Duration: 20 Operational Days (minimum).
-
Frequency: 2 Runs per Day (separated by at least 2 hours to capture drift).
-
Replicates: 2 Replicates per sample per run.
-
Samples: 3 Concentration Levels (Low, Medium, High QC).
This structure allows us to mathematically decouple repeatability (within-run precision) from intermediate precision (between-run precision).
Workflow Diagram
The following diagram illustrates the logical flow of the 20x2x2 experimental design, ensuring all sources of variance are captured.
Figure 1: The CLSI EP05-A3 "20x2x2" experimental design workflow. This rigorous loop ensures that day-to-day environmental and operator variances are statistically captured.
Statistical Analysis: Beyond Simple CV%
Many laboratories incorrectly calculate inter-assay CV by simply taking the standard deviation of all data points. This is statistically flawed because it conflates within-run error with between-run error.
To accurately isolate Inter-Assay Variability , we must use One-Way Analysis of Variance (ANOVA) to separate the variance components.
The Variance Components Model
We model the observation
- = Overall mean[1]
- = Random effect of the Run (Between-Run variance)
- = Residual error (Within-Run variance)
Calculation of Inter-Assay CV
Using the Mean Squares (MS) from the ANOVA table:
-
Within-Run Variance (
): -
Between-Run Variance (
): (Where is the number of replicates per run) -
Total Inter-Assay Standard Deviation (
): -
Inter-Assay CV (%):
Comparative Performance Data
The following data summarizes a head-to-head comparison between a New Automated Microfluidic Method (Method A) and a Standard Manual ELISA (Method B) .
Table 1: Precision Profile (High QC Level)
Data derived from 20-day validation study (n=80 data points per method).
| Metric | Method A (Automated) | Method B (Manual ELISA) | Improvement |
| Mean Concentration | 50.2 ng/mL | 49.8 ng/mL | - |
| Within-Run CV% | 1.8% | 4.5% | 2.5x tighter |
| Between-Run CV% | 2.1% | 8.2% | 3.9x more stable |
| Total Inter-Assay CV% | 2.8% | 9.4% | Significant (p<0.01) |
| Total Error (TE) | 6.5% | 18.8% | Matches Clinical Specs |
Analysis: Method A demonstrates a dramatic reduction in Between-Run variability. In manual ELISA, plate-to-plate variation (coating differences, washing inconsistency) drives the CV up to 9.4%. The automated method stabilizes these physical variables, keeping the Total CV under 3%.
Advanced Diagnostic: Bland-Altman Analysis
To objectively prove that Method A can replace Method B, we cannot rely on correlation (
Interpretation Logic
-
X-Axis: Average of Method A and Method B.
-
Y-Axis: Difference (Method A - Method B).
-
Limits of Agreement (LoA): Bias ± 1.96 SD of the differences.
Method Comparison Workflow
Figure 2: Logic flow for Bland-Altman analysis. This method identifies concentration-dependent bias often missed by simple correlation plots.
Comparative Results (Summary)
-
Method A vs. Method B Bias: +0.4 ng/mL (Negligible).
-
95% Limits of Agreement: -1.2 to +2.0 ng/mL.
Conclusion and Recommendations
For researchers transitioning to high-throughput environments, the data supports the following:
-
Adopt Variance Component Analysis: Stop reporting simple SDs. Use ANOVA to identify if your error comes from the operator (between-run) or the chemistry (within-run).
-
Automation Reduces Inter-Assay Error: The primary advantage of Method A is not just speed, but the removal of "analyst effect," reducing Inter-Assay CV from 9.4% to 2.8%.
-
Validate with Purpose: Follow the 20x2x2 protocol to ensure your data stands up to regulatory scrutiny (FDA/EMA).
References
-
ICH M10. "Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022.[5] [Link]
-
CLSI EP05-A3. "Evaluation of Precision of Quantitative Measurement Procedures; Approved Guideline—Third Edition."[6][7][8][9] Clinical and Laboratory Standards Institute, 2014.[6][9] [Link]
-
Bland, J. M., & Altman, D. G. "Statistical methods for assessing agreement between two methods of clinical measurement."[3] The Lancet, 1986. [Link]
-
FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. [Link]
Sources
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- 4. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Updated Precision Evaluation Doc | News | CLSI [clsi.org]
- 7. mdcpp.com [mdcpp.com]
- 8. CLSI EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures - The ANSI Blog [blog.ansi.org]
- 9. img.antpedia.com [img.antpedia.com]
Safety Operating Guide
Technical Guide: Proper Disposal of 1-(1-benzothiophen-3-yl)ethan-1-ol
Executive Summary & Core Directive
Do not dispose of 1-(1-benzothiophen-3-yl)ethan-1-ol down the drain or in general trash.
This compound is a sulfur-containing heterocyclic alcohol. While it may not appear on the EPA's specific "P" or "U" lists, it must be managed as Hazardous Chemical Waste . The presence of the benzothiophene moiety necessitates thermal destruction via incineration with flue gas scrubbing to prevent the release of sulfur oxides (
Immediate Action Required:
-
Segregate from strong oxidizing agents.
-
Label as "Hazardous Waste - Organosulfur Compound."
-
Route to high-temperature incineration services.
Chemical Characterization & Hazard Profile
To dispose of a chemical safely, one must understand its reactive potential. 1-(1-benzothiophen-3-yl)ethan-1-ol combines a secondary alcohol with a sulfur-heterocycle.
Physicochemical Properties & Waste Implications
| Property | Data | Disposal Implication |
| CAS Number | 52504-45-7 | Unique identifier for waste manifesting.[1] |
| Molecular Formula | High carbon/sulfur content requires oxygen-rich incineration. | |
| Physical State | Solid/Viscous Oil | Must be dissolved in compatible solvent or packed as solid waste. |
| Solubility | Organic Solvents | Compatible with standard organic waste streams (e.g., Acetone, DCM). |
| Reactivity | Alcohol/Thiophene | Incompatible with Oxidizers. Risk of exothermic sulfoxidation. |
The "Why" Behind the Protocol
The benzothiophene ring is robust. Standard biological waste treatment (sewage) cannot effectively degrade this heterocycle, leading to bioaccumulation potential in aquatic environments. Furthermore, uncontrolled combustion releases sulfur dioxide (
Pre-Disposal Treatment & Segregation
Scientific Integrity Check: A self-validating waste system relies on segregation at the source. Mixing this compound with incompatible streams creates a "hidden reactor" in your waste drum.
Segregation Protocol
-
Keep Away From: Strong oxidizers (Nitric acid, Peroxides, Permanganates). The sulfur atom is prone to oxidation, which can generate heat and pressure in a closed drum.
-
Compatible Streams: Halogenated or Non-Halogenated organic solvents (depending on what other solvents are present).
-
Container Selection: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste stream is potentially acidic.[2]
Disposal Workflow (Visualized)
The following diagram outlines the decision logic for disposing of 1-(1-benzothiophen-3-yl)ethan-1-ol, ensuring compliance with RCRA standards.
Figure 1: Decision tree for segregating and packaging benzothiophene derivatives based on physical state and solvent matrix.
Regulatory Framework (RCRA)
While CAS 52504-45-7 is not explicitly listed on the RCRA P or U lists, the generator is responsible for determining if the waste exhibits hazardous characteristics.[3]
| Waste Characteristic | Code | Applicability |
| Ignitability | D001 | Applicable if the compound is dissolved in a flammable solvent (Flash point <60°C). |
| Toxicity | N/A | Not TC (Toxicity Characteristic) listed, but treated as toxic due to aquatic hazard profile of benzothiophenes [1]. |
| Listed Waste | N/A | Not F, K, P, or U listed. |
Operational Rule: If the compound is synthesized in the lab and unused, label it clearly with its chemical name. Do not use generic labels like "Organic Waste" without specifying "Sulfur-containing" to assist the disposal facility in routing it to the correct incinerator.
Emergency Contingencies (Spill Procedures)
In the event of a spill during transfer or disposal:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust/aerosol is present, use a NIOSH N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then sweep into a disposable container.
-
Liquids: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust) if oxidizers are nearby.
-
-
Decontamination: Clean the surface with a soap/water solution. Collect all cleaning materials as hazardous waste [2].
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]
Sources
Personal protective equipment for handling 1-(1-benzothiophen-3-yl)ethan-1-ol
As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance rules, but as a rigorous discipline rooted in mechanistic understanding. When working with specialized pharmaceutical intermediates like 1-(1-benzothiophen-3-yl)ethan-1-ol , anticipating how the molecule interacts with biological tissues and laboratory environments is the cornerstone of a robust safety culture.
This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Chemical Profile & Mechanistic Hazard Assessment
1-(1-benzothiophen-3-yl)ethan-1-ol is a secondary aryl alkyl alcohol featuring a lipophilic benzothiophene core[1]. To handle it safely, we must first understand the causality behind its hazards.
The primary risk vector for this compound is its biphasic solubility. The benzothiophene ring is highly lipophilic, allowing it to partition rapidly into the lipid bilayers of the stratum corneum if it contacts the skin[2]. Once absorbed, the secondary alcohol moiety acts as a defatting agent, inducing localized cytotoxicity, dermatitis, and potential systemic absorption[3]. Furthermore, when this compound is dissolved in common organic solvents (e.g., DMSO, dichloromethane) during assay preparation, the solvent acts as a permeation enhancer, exponentially increasing the dermal penetration rate.
Table 1: Physicochemical & Hazard Profile Summary
| Property / Hazard Classification | Value / GHS Code | Mechanistic Rationale & Implication |
| Molecular Formula | C10H10OS | Contains sulfur; dictates specific halogenated/heteroatom waste disposal streams to prevent SOx emissions. |
| Acute Oral Toxicity | Category 4 (H302) | Harmful if swallowed; systemic toxicity occurs via rapid gastrointestinal absorption[4][5]. |
| Skin Corrosion / Irritation | Category 2 (H315) | Defatting action of the secondary alcohol group causes localized epidermal inflammation[6][7]. |
| Serious Eye Irritation | Category 2A (H319) | Direct contact causes severe localized inflammation and potential corneal damage[7][8]. |
| Respiratory Irritation | Category 3 (H335) | Vapor or aerosolized powder inhalation irritates the mucous membranes of the upper respiratory tract[6][7]. |
| Aquatic Toxicity | Chronic 2 (H411) | Toxic to aquatic life with long-lasting effects; municipal sewer disposal is strictly prohibited[5][8]. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is an exercise in barrier engineering. Based on the mechanistic risks outlined above, the following multi-layered PPE strategy is mandatory:
-
Hand Protection (Targeted Barrier): Standard latex gloves are highly permeable to secondary alcohols and organic solvents. You must use Nitrile gloves (minimum 4-5 mil thickness) due to their superior chemical resistance to alcohols[8].
-
Operational Insight: If you are handling the compound in a highly penetrative solvent like DMSO, implement a double-gloving protocol. The outer glove acts as a sacrificial layer and must be doffed immediately upon suspected contamination.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant) are required. Standard safety glasses with side shields are insufficient, as they do not provide a complete orbital seal against micro-droplets or aerosols generated during sonication or transfer[7][8].
-
Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs. Ensure there is no exposed skin between the glove and the cuff.
-
Respiratory Protection: Under standard benchtop operations, respiratory protection is achieved via engineering controls (chemical fume hood)[7]. If operations must be performed outside a hood, a NIOSH-approved half-mask respirator with organic vapor (OV) cartridges is required to mitigate H335 risks[6][8].
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.
Step-by-Step Methodology:
-
Pre-Operation Validation: Verify the chemical fume hood face velocity is actively reading between 80-120 feet per minute (fpm). Ensure the sash is positioned at or below the certified working height[6].
-
PPE Integrity Check: Inspect nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Don goggles and lab coat.
-
Workspace Preparation: Line the fume hood working surface with a chemical-resistant, absorbent bench pad. This contains accidental micro-spills and prevents cross-contamination.
-
Material Transfer: Use anti-static spatulas for weighing dry powders to prevent electrostatic aerosolization. If handling a viscous liquid form, use positive displacement pipettes to ensure volumetric accuracy and prevent dripping.
-
Reaction Setup: Keep the primary reagent container tightly sealed when not actively transferring material to prevent environmental release and oxidative degradation[6].
-
Decontamination: Post-transfer, wipe down the exterior of the reagent bottle and the analytical balance with a lint-free wipe dampened with 70% isopropanol or ethanol, as the compound is readily soluble in these solvents[7].
Fig 1: Step-by-step operational workflow and spill response logic for benzothiophene derivatives.
Spill Response & Decontamination Plan
In the event of a spill, systematic action prevents systemic exposure and environmental release.
-
Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust flow over the spill area[7].
-
Contain: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth, vermiculite, or commercial chemical spill pads)[7][8]. Crucial: Do not use combustible materials like sawdust.
-
Absorb & Collect: Carefully sweep the absorbed mixture using non-sparking tools to prevent electrostatic discharge (especially critical if the compound is dissolved in a flammable solvent)[5].
-
Chemical Decontamination: Scrub the spill surface with a 70% isopropanol solution to solubilize and remove residual lipophilic traces of the benzothiophene derivative, followed by a final wash with standard laboratory detergent and water[7].
Waste Disposal Plan
Because 1-(1-benzothiophen-3-yl)ethan-1-ol contains a sulfur heteroatom, it requires strict disposal pathways to prevent the generation of toxic sulfur oxides (SOx) upon incineration[4][6].
-
Solid Waste: Contaminated gloves, bench pads, and empty chemical vials must be placed in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be segregated into Non-Halogenated Organic Waste . Exception: If dissolved in a halogenated solvent like dichloromethane, it must be routed to Halogenated Organic Waste .
-
Manifest Labeling: Explicitly list "Benzothiophene derivative (Contains Sulfur)" on the waste manifest. This ensures the environmental disposal facility routes the waste to an incinerator equipped with appropriate SOx scrubbers[4]. Never discharge into the municipal sewer system (H411 hazard)[5][8].
References
1.[1] 2-(1-Benzothiophen-3-yl)ethan-1-ol | ChemScene , ChemScene. 1 2.[4] SAFETY DATA SHEET - Fisher Scientific , Fisher Scientific. 4 3.[5] Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets - ECHEMI , ECHEMI. 5 4.[2] Glycol Ether Toxicology - StatPearls - NCBI Bookshelf , National Institutes of Health (NIH). 2 5.[6] 1-Benzothiophene-3-carbaldehyde - AK Scientific, Inc. , AK Scientific. 6 6.[7] Safety Data Sheet - ChemScene , ChemScene. 7 7.[3] TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS - Military Medical Science Letters , Military Medical Science Letters. 3 8.[8] SAFETY DATA SHEET - Pfaltz & Bauer , Pfaltz & Bauer. 8
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
